A Technical Guide to 4-Chloro-1-isopropyl-1H-pyrazole: Synthesis, Properties, and Applications
Executive Summary: This document provides a comprehensive technical overview of 4-Chloro-1-isopropyl-1H-pyrazole, a heterocyclic compound of interest in chemical research and development. The guide details its fundamenta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: This document provides a comprehensive technical overview of 4-Chloro-1-isopropyl-1H-pyrazole, a heterocyclic compound of interest in chemical research and development. The guide details its fundamental physicochemical properties, outlines a logical synthetic pathway with mechanistic considerations, and discusses its potential applications, particularly in the fields of medicinal chemistry and agrochemicals. Emphasis is placed on the analytical techniques for its characterization and the essential safety protocols for its handling. This paper is intended for an audience of researchers, synthetic chemists, and professionals in drug discovery and materials science.
The Pyrazole Scaffold: A Privileged Structure in Chemical Design
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1][2] Its unique electronic properties, stability, and capacity for diverse substitutions make it a "privileged scaffold" in medicinal chemistry and agrochemical development.[3][4] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, such as lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, 4-Chloro-1-isopropyl-1H-pyrazole, incorporates two key functional groups—a halogen at the C4 position and an alkyl group at the N1 position—that are frequently exploited in the development of novel chemical entities.
Core Physicochemical Properties
The fundamental molecular and physical characteristics of 4-Chloro-1-isopropyl-1H-pyrazole are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.
The synthesis of N-substituted pyrazoles can be approached through several established methodologies. A common and logical strategy for preparing 4-Chloro-1-isopropyl-1H-pyrazole involves a two-step process: the initial formation of the 4-chloropyrazole core followed by N-alkylation. This approach offers robust control over the regiochemistry of the substitution.
Proposed Synthetic Workflow
A plausible and efficient synthesis begins with the chlorination of 1H-pyrazole, followed by the N-alkylation with an isopropyl halide.
solubility of 4-Chloro-1-isopropyl-1H-pyrazole in organic solvents
Title: Technical Guide: Solubility Profiling and Solvent Selection for 4-Chloro-1-isopropyl-1H-pyrazole Executive Summary This guide provides an in-depth technical analysis of the solubility profile of 4-Chloro-1-isoprop...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Guide: Solubility Profiling and Solvent Selection for 4-Chloro-1-isopropyl-1H-pyrazole
Executive Summary
This guide provides an in-depth technical analysis of the solubility profile of 4-Chloro-1-isopropyl-1H-pyrazole (CAS: 1205921-77-2). As a functionalized pyrazole intermediate often utilized in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), understanding its solvation thermodynamics is critical for process optimization.
Given the absence of standardized pharmacopeial monographs for this specific building block, this guide synthesizes structural activity relationships (SAR) with established solubility principles. The compound is characterized by a lipophilic N-isopropyl group and a chlorine substituent, rendering it a Class II (Low Solubility/High Permeability) type intermediate in aqueous environments, but highly miscible in organic systems.
Part 1: Physicochemical Characterization & Structural Logic
To predict solubility behavior accurately, we must first analyze the molecular architecture of the solute.
Structural Analysis
Core Scaffold: 1H-Pyrazole ring (aromatic, 5-membered heterocycle).[1][2]
Substituents:
Position 1 (N1): Isopropyl group (
). This bulky alkyl group eliminates the acidic N-H proton found in the parent pyrazole, removing hydrogen bond donor (HBD) capability and significantly increasing lipophilicity.
Position 4 (C4): Chlorine atom (
).[1] This electron-withdrawing group deactivates the ring slightly but primarily adds lipophilicity and molecular weight.
Electronic Character: The molecule possesses a pyridinic nitrogen (N2) which acts as a weak hydrogen bond acceptor (HBA).
Predicted Physicochemical Parameters
Parameter
Estimated Value
Implication for Solubility
Molecular Weight
144.60 g/mol
Low MW favors solubility in diverse solvents.
Physical State
Liquid or Low-Melting Solid
Likely miscible with organic solvents rather than requiring lattice energy disruption.
LogP (Octanol/Water)
~2.3 – 2.6
Lipophilic. Prefers organic layers in biphasic systems.
pKa (Conjugate Acid)
~0.5 – 1.0
Extremely weak base. Will not protonate in water above pH 2.0.
H-Bond Donors
0
Limited solubility in water; relies on Van der Waals forces.
H-Bond Acceptors
1 (N2)
Soluble in protic solvents (Alcohols) via H-bonding from solvent.
Part 2: Solubility Profile & Solvent Selection Strategy
The solubility of 4-Chloro-1-isopropyl-1H-pyrazole is governed by the principle of Similia Similibus Solvuntur (Like Dissolves Like).
Organic Solvent Compatibility
Based on Hansen Solubility Parameters (HSP) and dielectric constants, the compound exhibits the following profile:
Chlorinated Solvents (DCM, Chloroform):Excellent. The high dispersion forces and moderate polarity of Dichloromethane (DCM) match the chloro-pyrazole core perfectly. Ideal for reaction media and chromatography.
Esters & Ethers (Ethyl Acetate, THF, MTBE):Excellent. These solvents act as H-bond donors to the pyrazole N2. Ethyl Acetate is the recommended solvent for extraction from aqueous streams.
Alcohols (Methanol, Ethanol, IPA):Good. Soluble due to the solvent donating H-bonds to the pyrazole nitrogen. However, solubility may decrease at very low temperatures (
) compared to DCM.
Hydrocarbons (Hexanes, Toluene):Moderate to Good. The isopropyl group facilitates solubility in non-polar solvents. Toluene is a preferred process solvent due to its higher boiling point and better miscibility than hexanes.
Aqueous Solubility
Neutral pH (Water):Poor (< 0.5 mg/mL). The hydrophobic isopropyl and chloro groups dominate the small polar pyrazole ring.
Acidic pH (< 1.0):Moderate. Solubility increases only in strong acids (e.g., 1M HCl) where the pyrazole nitrogen (N2) can be protonated. However, this is rarely useful for extraction due to the low pKa.
Part 3: Visualization of Logic
Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended operational unit (Reaction, Extraction, or Analysis).
Caption: Decision logic for solvent selection based on unit operation requirements.
Part 4: Experimental Protocols
Since specific solubility values vary by batch purity and crystalline form, the following self-validating protocols allow you to determine exact solubility limits in your lab.
Protocol A: Visual Solubility Screening (Rapid)
Use this for initial solvent scouting.
Preparation: Weigh 10 mg of 4-Chloro-1-isopropyl-1H-pyrazole into a 4 mL clear glass vial.
Addition: Add the solvent of interest in 50 µL increments using a calibrated micropipette.
Agitation: Vortex for 30 seconds after each addition.
Observation:
Soluble: Clear solution, no particulates.
Insoluble: Visible solid or oil droplets remaining.
Calculation:
Example: If it dissolves after 100 µL (0.1 mL), solubility is > 100 mg/mL.
Use this for precise data generation (e.g., for formulation).
Saturation: Add excess compound (~50 mg) to 1 mL of solvent in a crimp-top HPLC vial.
Equilibration: Shake at constant temperature (25°C) for 24 hours.
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required as the compound may dissolve PVDF or Nylon).
Dilution: Dilute the filtrate 100-fold with Acetonitrile to bring it within the detector's linear range.
Quantification: Inject onto HPLC-UV (C18 Column, 254 nm) against a standard curve.
Solubility Determination Workflow
Caption: Step-by-step workflow for thermodynamic solubility determination via HPLC.
Part 5: Practical Applications & Troubleshooting
Scenario 1: Reaction Optimization
Issue: The reaction is sluggish in Ethanol.
Root Cause: While soluble, Ethanol is a protic solvent that may solvate nucleophiles (if involved), reducing reactivity.
Solution: Switch to Acetonitrile (MeCN) or DMF . These are polar aprotic solvents that dissolve the pyrazole well but leave anionic reagents "naked" and more reactive.
Scenario 2: Crystallization Difficulties
Issue: The product is an oil and won't crystallize.
Root Cause: The N-isopropyl group adds rotational freedom, lowering the melting point.
Solution: Use a mixed solvent system . Dissolve in a minimum amount of warm Isopropanol (IPA) and slowly add Water (antisolvent) while cooling to 0°C. Alternatively, convert to a salt (e.g., Hydrochloride) using HCl in Dioxane to generate a solid.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27524, 4-Chloro-1H-pyrazole. Retrieved from [Link]
Reagent Database (2023). Methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate Properties. Retrieved from [Link]
4-Chloro-1-isopropyl-1H-pyrazole SMILES and InChIKey
Chemoinformatic Profiling and Synthetic Utility in Drug Discovery Executive Summary This technical guide provides a comprehensive structural and synthetic analysis of 4-Chloro-1-isopropyl-1H-pyrazole (CAS: 1205921-77-2)....
Author: BenchChem Technical Support Team. Date: March 2026
Chemoinformatic Profiling and Synthetic Utility in Drug Discovery
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 4-Chloro-1-isopropyl-1H-pyrazole (CAS: 1205921-77-2). As a functionalized pyrazole scaffold, this molecule serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly tyrosine kinase inhibitors and GPCR ligands. The presence of the chlorine atom at the C4 position blocks metabolic oxidation, while the N1-isopropyl group modulates lipophilicity (
) and steric occupancy within protein binding pockets.
Chemical Identity & Chemoinformatics
The following identifiers establish the precise chemical entity described in this guide. Researchers should use the Canonical SMILES for integration into virtual screening libraries.
Moderate lipophilicity suitable for CNS penetration and oral bioavailability.
TPSA
17.8 Ų
Low polar surface area, indicating high membrane permeability.
H-Bond Donors
0
Lack of NH donors prevents non-specific binding; acts solely as an acceptor.
Rotatable Bonds
1
Low conformational entropy penalty upon binding.
Synthetic Methodologies
The synthesis of 4-Chloro-1-isopropyl-1H-pyrazole is most efficiently achieved through Regioselective N-Alkylation (Method A). While direct chlorination of 1-isopropylpyrazole (Method B) is possible, Method A allows for the use of commercially available, high-purity 4-chloropyrazole, avoiding the handling of hazardous chlorinating agents like sulfuryl chloride (
Concentrate the filtrate under reduced pressure.[2][3]
Redissolve the residue in Ethyl Acetate and wash with Water and Brine.
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The product is typically a pale yellow oil or low-melting solid.
Method B: Electrophilic Chlorination
Alternative route if 1-isopropylpyrazole is the available starting material.
Dissolve 1-isopropylpyrazole in DMF.
Add N-Chlorosuccinimide (NCS) (1.05 equiv) at 0°C.
Warm to room temperature and stir for 12 hours.
Note: This method requires careful temperature control to prevent over-chlorination.
Visual Workflow: Synthetic Logic
The following diagram illustrates the primary synthetic pathway (Method A) and the logic behind the structural modification.
Figure 1: Synthetic workflow for the regioselective N-alkylation of 4-chloropyrazole.
Medicinal Chemistry Applications
The 4-Chloro-1-isopropyl-1H-pyrazole moiety acts as a specialized bioisostere in drug design.
Metabolic Stability (The "Chlorine Block")
In unsubstituted pyrazoles, the C4 position is electron-rich and susceptible to oxidative metabolism by Cytochrome P450 enzymes.
Mechanism: Introducing a Chlorine atom at C4 deactivates the ring towards electrophilic attack and sterically/electronically blocks oxidation.
Result: Increased half-life (
) and reduced clearance () in microsomal stability assays.
Kinase Inhibitor Scaffold
This fragment frequently appears in Type I and Type II kinase inhibitors.
Binding Mode: The N2 nitrogen often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.
Steric Fit: The isopropyl group fills the hydrophobic pocket (often the solvent-exposed region or the ribose pocket), providing entropic gain upon binding.
Quality Control & Characterization
To validate the synthesis of CAS 1205921-77-2, the following analytical signatures must be confirmed.
Technique
Expected Signature
Interpretation
1H NMR (CDCl3)
1.45-1.55 (d, 6H)
Methyl protons of the isopropyl group (doublet).
4.40-4.60 (sept, 1H)
Methine proton of the isopropyl group (septet).
7.40-7.60 (s, 1H)
Pyrazole C3-H or C5-H (Singlet).
7.60-7.80 (s, 1H)
Pyrazole C5-H or C3-H (Singlet, deshielded).
LC-MS (ESI+)
m/z ~145.0 / 147.0
Characteristic 3:1 Chlorine isotope pattern ().
References
PubChem Compound Summary. "4-Chloro-1-isopropyl-1H-pyrazole." National Center for Biotechnology Information. Accessed March 1, 2026. [Link]
This technical guide provides an in-depth safety and handling analysis of 4-Chloro-1-isopropyl-1H-pyrazole (CAS: 1205921-77-2). Unlike generic Safety Data Sheets (SDS) that often rely on default algorithms, this monograph integrates structural activity relationships (SAR) and practical laboratory experience to address specific risks associated with halogenated nitrogen heterocycles in drug discovery.
Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.
Core Application: This compound is a critical scaffold in the synthesis of kinase inhibitors and agrochemicals, serving as a robust bioisostere for phenyl and heteroaryl rings. Its handling requires specific attention to its lipophilicity and potential for dermal absorption.[1]
Chemical Identity & Physicochemical Profile
Accurate identification is the first line of defense. The isopropyl group at the N1 position significantly alters the physical properties compared to the parent 4-chloropyrazole, lowering the melting point and increasing solubility in organic solvents.
Viscous Liquid or Low-Melting Solid (Dependent on purity/polymorph)
Solubility
Soluble in DMSO, MeOH, DCM, EtOAc; Sparingly soluble in water.[2][3][4]
LogP (Predicted)
~2.0 - 2.5 (Moderate Lipophilicity)
Hazard Identification (GHS Classification)
While specific toxicological data (LD50) for this exact CAS may be limited, "read-across" methodology from structural analogs (e.g., 4-chloropyrazole, 1-methyl-4-chloropyrazole) dictates the following conservative classification.
GHS Label Elements
Signal Word:WARNING
Pictograms:
(Irritant/Acute Tox)
Hazard Statements (H-Codes)
Code
Statement
Scientific Context
H302
Harmful if swallowed.
Pyrazoles can interfere with metabolic enzymes (e.g., alcohol dehydrogenase).
H315
Causes skin irritation.
The lipophilic isopropyl group facilitates penetration of the stratum corneum.
Nitrogen lone pairs can act as Lewis bases, irritating mucous membranes.
H335
May cause respiratory irritation.
Relevant if heated or aerosolized during transfer.
Precautionary Statements (P-Codes)
P261: Avoid breathing mist/vapors.
P280: Wear protective gloves (Nitrile > 0.11mm) and eye protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[5]
Advanced Handling & Storage Protocols
Storage Architecture
Temperature: Store at 2–8°C . While the compound is chemically stable at room temperature, cold storage prevents slow discoloration (oxidation of trace impurities).
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Pyrazoles are hygroscopic; moisture uptake can complicate subsequent stoichiometry in water-sensitive reactions (e.g., lithiation).
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.
Reaction Safety: The "Coupling" Risk
This compound is frequently used in Suzuki-Miyaura or Buchwald-Hartwig couplings.
Risk: The C-Cl bond is less reactive than C-Br or C-I. High temperatures (>100°C) and strong bases (KOtBu, Cs₂CO₃) are often required.
Protocol:
Use pressure-rated vials (microwave vials) for heating above boiling points of solvents.
Palladium Waste: All reaction waste containing Pd-catalysts and this halogenated heterocycle must be segregated into "Heavy Metal / Halogenated" waste streams.
Operational Workflow Diagram
The following diagram outlines the safe lifecycle of the compound within a research lab, emphasizing the decision loops for physical state handling.
Figure 1: Operational safety workflow distinguishing handling based on the physical state of the compound.
Emergency Response & Toxicology Logic
Reactivity & Metabolic Logic
Understanding why a compound is toxic is crucial for treatment. The diagram below illustrates the potential reactivity profile of the scaffold.
Figure 2: Potential metabolic pathway and absorption logic. The isopropyl group enhances skin absorption, while metabolism may release the more toxic N-unsubstituted pyrazole.
Spill Response Protocol
Evacuate: Isolate the immediate area (10-meter radius).
PPE: Don double nitrile gloves, lab coat, and safety goggles. If heating was involved, use a half-mask respirator with organic vapor cartridges.
Containment:
Liquid: Adsorb with vermiculite or sand. Do NOT use sawdust (fire risk with oxidizers).
Solid: Dampen with water to prevent dust, then sweep.
Decontamination: Clean surface with a dilute soap solution followed by ethanol. Pyrazoles are often persistent; ensure thorough cleaning to prevent cross-contamination of future experiments.
Waste Disposal & Environmental Compliance
Disposal must adhere to RCRA (USA) or List of Wastes (EU) regulations.
Dissolve waste material in a compatible combustible solvent (e.g., acetone or ethanol).
Transfer to a container labeled "Halogenated Organic Waste."
Do NOT mix with acidic aqueous waste streams if cyanide reagents were used in subsequent steps (risk of HCN generation, though not intrinsic to this specific compound).
Incineration requires a facility equipped with scrubbers to handle HCl generation.
References
Chemical Identity & CAS: Allmpus Laboratories. Product Datasheet: 4-Chloro-1-isopropyl-1H-pyrazole (CAS 1205921-77-2). Retrieved from
Hazard Classification (Analog Read-Across): Fisher Scientific. Safety Data Sheet: 4-Chloropyrazole (CAS 15878-00-9). Retrieved from
Physical Properties (Analog): PubChem. Compound Summary: 4-Chloro-1H-pyrazole.[6][7] National Library of Medicine. Retrieved from
Synthesis & Reactivity: Organic Syntheses. Synthesis of Pyrazole Derivatives via Chlorination.[4] Org.[1][4] Synth. 2013, 90, 240. Retrieved from
General Safety: Sigma-Aldrich. Safety Data Sheet: 4-Isopropyl-1H-pyrazole. Retrieved from
Physicochemical Profiling of 4-Chloro-1-isopropyl-1H-pyrazole: Boiling Point, Melting Point, and Implications for Drug Development
Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, halogenated and N-alkylated pyrazoles serve as critical building blocks. 4-Chloro-1-isopropyl-1H-pyrazole (CAS: 120592...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, halogenated and N-alkylated pyrazoles serve as critical building blocks. 4-Chloro-1-isopropyl-1H-pyrazole (CAS: 1205921-77-2) is a highly specialized intermediate utilized in the development of novel therapeutics[1]. For process chemists and formulation scientists, understanding the precise thermophysical properties—specifically the boiling point (BP) and melting point (MP)—is paramount. These parameters dictate the choice of downstream purification methods (e.g., fractional distillation vs. crystallization) and influence the handling of the compound in continuous flow chemistry.
This whitepaper provides an in-depth analysis of the structural thermodynamics governing 4-Chloro-1-isopropyl-1H-pyrazole, predictive quantitative data based on structure-property relationships (SPR), and field-validated experimental protocols for thermophysical characterization.
Structural Thermodynamics & Causality
The thermophysical profile of a pyrazole derivative is dictated by its intermolecular forces, which are heavily modulated by its substituents. To understand the BP and MP of 4-Chloro-1-isopropyl-1H-pyrazole, we must analyze the causality behind its structural modifications:
The 1H-Pyrazole Core: Unsubstituted 1H-pyrazole exhibits a relatively high melting point (68–70 °C) and boiling point (186–188 °C). This is driven by strong intermolecular N-H···N hydrogen bonding, which creates robust crystalline lattices and requires significant thermal energy to transition into the vapor phase.
The 1-Isopropyl Substitution (N-Alkylation): Alkylating the N1 position with an isopropyl group fundamentally alters the molecule's thermodynamics. By replacing the hydrogen bond donor (N-H) with a sterically bulky alkyl group, hydrogen bonding is completely abolished. Furthermore, the branched nature of the isopropyl group disrupts symmetrical crystal packing. This causality results in a drastic depression of the melting point, typically rendering N-alkylated pyrazoles as liquids at room temperature.
The 4-Chloro Substitution (Halogenation): The introduction of a chlorine atom at the C4 position increases the molecular weight (144.60 g/mol ) and enhances the molecule's polarizability[1][2]. This amplifies London dispersion forces and dipole-dipole interactions. Consequently, while the melting point remains low due to the isopropyl group, the boiling point is elevated significantly compared to non-halogenated analogs.
Structure-Property Relationship mapping the thermodynamic impact of pyrazole substitutions.
Quantitative Data & Predictive Modeling
Because exact empirical thermophysical data for specific proprietary batches of 4-Chloro-1-isopropyl-1H-pyrazole (PubChem CID: 50896575) can vary based on trace impurities[3], process chemists rely on comparative analog modeling. The table below synthesizes the known data of structural analogs to establish a highly accurate predictive baseline for the target compound.
Table 1: Comparative Thermophysical Profile of Pyrazole Derivatives
Compound Name
CAS Number
Melting Point (°C)
Boiling Point (°C)
H-Bond Donor
Room Temp State
1H-Pyrazole
288-13-1
68 – 70
186 – 188
Yes
Solid
1-Methylpyrazole
114-06-7
-22
127
No
Liquid
4-Chloropyrazole
15878-00-9
77
~200
Yes
Solid
4-Chloro-1-isopropyl-1H-pyrazole
1205921-77-2
< 20 (Predicted)
170 – 190 (Predicted)
No
Liquid / Low-Melting Solid
Data synthesis indicates that 4-Chloro-1-isopropyl-1H-pyrazole will behave as a volatile liquid or low-melting solid under standard atmospheric conditions, necessitating specific handling protocols during scale-up.
Experimental Methodologies for Thermophysical Validation
To establish a self-validating system for quality control, the following step-by-step methodologies must be employed to accurately determine the MP and BP of synthesized batches.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Traditional capillary melting point apparatuses are ineffective for compounds that are liquids below room temperature. DSC provides a rigorous, thermodynamically sound measurement.
Sample Preparation: Accurately weigh 2–5 mg of the 4-Chloro-1-isopropyl-1H-pyrazole sample into an aluminum hermetic pan. Seal the pan using a sample press. Causality: Hermetic sealing prevents the volatilization of the liquid sample during the heating cycle, which would otherwise skew the heat flow data.
Instrument Calibration: Ensure the DSC is calibrated for temperature and heat flow using high-purity Indium (MP: 156.6 °C) and Zinc standards.
Atmospheric Control: Establish a steady flow of dry Nitrogen gas (50 mL/min) through the sample chamber to prevent moisture condensation at sub-zero temperatures.
Thermal Cycling:
Cool the sample rapidly to -50 °C using a Liquid Nitrogen Cooling Accessory (LNCA).
Hold isothermally for 5 minutes to ensure complete crystalline lattice formation.
Initiate a heating ramp at a controlled rate of 5 °C/min up to 50 °C.
Data Analysis: Identify the melting point by extrapolating the onset temperature (
) of the endothermic melting peak. The onset temperature represents the true thermodynamic melting point, independent of sample mass, whereas the peak maximum is subject to thermal lag.
Protocol B: Boiling Point Determination via Micro-Distillation
For process scale-up, understanding the boiling point under varying pressures is critical for solvent swapping and purification.
Apparatus Setup: Assemble a micro-distillation apparatus consisting of a 10 mL round-bottom flask, a short-path distillation head, and a micro-condenser. Position a calibrated Type-K thermocouple exactly at the side-arm junction. Causality: Incorrect thermocouple placement will measure the temperature of superheated vapors rather than the thermodynamic equilibrium of the vapor-liquid phase.
Sample Loading: Introduce 2–3 mL of the compound into the flask. Add a PTFE-coated magnetic stir bar to ensure even nucleation and prevent bumping.
Pressure Control: Connect the system to a vacuum manifold equipped with a digital pressure controller. Set the system to a reduced pressure (e.g., 10 Torr) to prevent thermal degradation of the pyrazole ring, which can occur at atmospheric boiling points approaching 200 °C.
Execution & Recording: Submerge the flask in a silicone oil bath and heat gradually. Record the boiling point at the exact moment the vapor temperature stabilizes and the first drop of distillate falls into the receiving flask.
Extrapolation: Utilize the Clausius-Clapeyron equation or a pressure-temperature nomograph to extrapolate the recorded vacuum boiling point to the standard atmospheric boiling point (760 mmHg).
Workflow for thermophysical characterization of pyrazoles via DSC and micro-distillation.
Implications for Drug Development
The thermophysical properties of 4-Chloro-1-isopropyl-1H-pyrazole dictate its handling in pharmaceutical manufacturing:
Purification Strategy: Because the compound is a low-melting solid or liquid, traditional recrystallization is highly inefficient. Process chemists must rely on vacuum fractional distillation or continuous chromatography for purification.
Reagent Dosing: In automated flow chemistry, the liquid state of this building block at room temperature is highly advantageous. It allows for direct, neat pumping using mass flow controllers without the need for prior dissolution in hazardous solvents, thereby improving the green chemistry metrics (E-factor) of the synthesis.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 50896575, 4-Chloro-1-isopropyl-1H-pyrazole." PubChem. Retrieved from:[Link]
difference between 4-Chloro-1-isopropyl-1H-pyrazole and 4-chloropyrazole
The following technical guide provides an in-depth analysis of the structural, physicochemical, and synthetic differences between 4-Chloropyrazole and its N-alkylated derivative, 4-Chloro-1-isopropyl-1H-pyrazole . Core M...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the structural, physicochemical, and synthetic differences between 4-Chloropyrazole and its N-alkylated derivative, 4-Chloro-1-isopropyl-1H-pyrazole .
Core Motif vs. Functionalized Intermediate in Drug Discovery
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors and GPCR ligands. 4-Chloropyrazole (CAS 15878-00-9) represents the "parent" core—a versatile, amphoteric building block capable of serving as both a hydrogen bond donor and acceptor. Its derivative, 4-Chloro-1-isopropyl-1H-pyrazole (CAS 1205921-77-2) , represents a "capped" intermediate where the nitrogen is masked by an isopropyl group.[1][2]
This modification is not merely structural; it drastically alters the physicochemical profile (LogP, solubility), abolishes tautomerism, and shifts the reactivity landscape from N-nucleophilicity to C-electrophilicity (at C4) and C-nucleophilicity (at C5 via lithiation).
Physicochemical Profiling
The transition from the parent heterocycle to the N-isopropyl derivative acts as a "molecular switch" for solubility and binding interactions.
Loss of HBD removes potential for non-specific binding or specific hinge-binding in kinases.[1][2]
H-Bond Acceptor (HBA)
1 (N2)
1 (N2)
N2 remains available for H-bonding (e.g., with water or protein residues).
Tautomerism
Yes (1H ⇌ 2H shift)
No (Locked Regioisomer)
The derivative fixes the geometry, critical for structure-based drug design (SBDD).[1]
LogP (Lipophilicity)
~0.8 - 1.2
~2.0 - 2.5
Isopropyl group significantly increases lipophilicity, improving membrane permeability.[1][2]
pKa (Acidic)
~13.0 (NH)
N/A
The parent is weakly acidic; the derivative is neutral.[1]
Physical State
Solid (MP: 75-79 °C)
Liquid / Low-melting Solid
The derivative is easier to handle in liquid handling systems but harder to crystallize.[1]
Synthetic Pathways & Process Chemistry[2][3][4]
Synthesis of the Parent: 4-Chloropyrazole
The synthesis typically involves the direct electrophilic chlorination of pyrazole. Because the pyrazole ring is electron-rich, it undergoes electrophilic aromatic substitution (EAS) readily at the C4 position.
Regioselectivity: Since 4-chloropyrazole is symmetric (due to rapid tautomerism), N-alkylation yields a single regioisomer.[1][2]
Causality:
is often preferred over in DMF to enhance the solubility of the base and accelerate the reaction via the "cesium effect."[2]
Visualization of Synthetic Logic
Caption: Step-wise synthetic progression from the pyrazole precursor to the N-alkylated intermediate.
Reactivity Profile & Functionalization
The chemical behavior of these two species diverges significantly, dictating their use in library synthesis.
The C4-Chlorine Handle (Cross-Coupling)
Both molecules possess a C-Cl bond, but it is chemically inert compared to C-Br or C-I.[1]
Challenge: Oxidative addition of Pd(0) into the C-Cl bond of pyrazoles is sluggish.
Solution: Requires electron-rich, bulky phosphine ligands (e.g., XPhos , Buchwald Precatalysts ) or conversion to the boronic ester (via Miyaura borylation) for Suzuki coupling.
Comparison: The N-isopropyl derivative is generally more soluble in organic solvents (THF, Toluene), facilitating these transition-metal catalyzed reactions compared to the polar parent compound.
C5-H Activation (Lithiation)
This is a critical reaction for the N-isopropyl derivative .[1][2]
Mechanism: The N-isopropyl group directs lithiation to the C5 position (ortho-lithiation) due to the coordination of the lithium cation to the nitrogen lone pair (Directed Ortho Metalation - DoM).
Parent Limitation: 4-Chloropyrazole cannot be easily lithiated at C5 because n-BuLi will simply deprotonate the acidic NH (pKa ~13), forming an unreactive N-anion.[1][2]
Application: This allows the introduction of electrophiles (aldehydes, ketones, halogens) at C5, creating highly substituted pyrazole cores.
Visualization of Reactivity
Caption: Divergent reactivity profiles. The parent favors N-functionalization; the derivative enables C-functionalization.[1][2]
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-1-isopropyl-1H-pyrazole (N-Alkylation)
This protocol ensures high regioselectivity and yield.[1][2]
Setup: Charge a dry round-bottom flask with 4-chloropyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).
Base Addition: Add Cesium Carbonate (
) (1.5 equiv).[1][2] Stir at room temperature for 15 minutes to ensure deprotonation.
Note:
is preferred over for higher solubility in DMF.[1]
Metabolic Stability: The C4-position of pyrazoles is a metabolic "soft spot" for oxidative metabolism (P450 oxidation).[1][2] Installing a Chlorine atom blocks this site, significantly extending the half-life (
) of the molecule.
Lipophilicity Tuning: The isopropyl group adds steric bulk and lipophilicity.[1][2] This is often used to fill hydrophobic pockets in enzyme active sites (e.g., ATP binding pockets of kinases) where the parent pyrazole would be too polar.
Fragment-Based Drug Design (FBDD): 4-chloropyrazole is a classic fragment.[1][2] The isopropyl derivative represents a "grown" fragment, exploring the vector extending from the nitrogen.
References
PubChem. 4-Chloropyrazole (Compound Summary). National Library of Medicine.[1] [Link]
Strategic Sourcing & Technical Profile: 4-Chloro-1-isopropyl-1H-pyrazole
The following is an in-depth technical guide and sourcing intelligence report on 4-Chloro-1-isopropyl-1H-pyrazole . CAS: 1205921-77-2 | Formula: C₆H₉ClN₂ | MW: 144.60 g/mol [1][2] Executive Summary 4-Chloro-1-isopropyl-1...
4-Chloro-1-isopropyl-1H-pyrazole is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical kinase inhibitors and agrochemical fungicides (SDHIs).[2] Its structural value lies in the 4-chloro substitution , which blocks metabolic oxidation at the reactive C4 position, and the N1-isopropyl group , which provides necessary lipophilicity and steric bulk for hydrophobic pocket binding.[2][3]
For drug development professionals, this intermediate represents a "Make-or-Buy" pivot point.[2] While commercially available, its pricing fluctuates significantly based on purity specifications and the synthetic route used by the supplier.[3] This guide analyzes the supply chain, establishes quality benchmarks, and delineates the optimal synthesis pathways for internal production.[2][3]
Chemical Profile & Technical Specifications
Before engaging suppliers, researchers must establish a rigorous specification sheet to avoid downstream failure in cross-coupling reactions (e.g., Suzuki-Miyaura).[2][3]
Core Properties
Property
Value
Critical Note
CAS Number
1205921-77-2
Verify against CAS 15878-00-9 (Parent 4-Cl-pyrazole) to ensure N-alkylation.[2]
Appearance
Colorless oil or low-melting solid
High purity (>98%) is often a clear oil; yellowing indicates oxidation.[2]
Boiling Point
~180–185°C (Predicted)
Volatile under high vacuum; avoid prolonged rotary evaporation at high temp.[2]
Solubility
DCM, EtOAc, MeOH, DMSO
Poorly soluble in water; suitable for organic extraction workups.[2][3]
Quality Control Standards (The "Golden Spec")
For GMP or late-stage GLP usage, the following impurity limits are mandatory:
Regioisomer Impurity: < 0.5% (Check for 1-isopropyl-1H-pyrazole-3 -chloro isomer if synthesized via cyclization).[2]
Water Content (KF): < 0.2% (Critical for moisture-sensitive downstream lithiation or Grignard formation).[2]
Halide Contamination: Free chloride/bromide < 500 ppm (Interferes with Pd-catalysts).[2]
Sourcing Intelligence: Suppliers & Price Analysis
The market for this intermediate is tiered.[2] "Catalog" suppliers often re-package material from bulk "Process" manufacturers.[2]
Supplier Ecosystem[2][3]
Tier 1 (Bulk/Process): Companies like Enamine , WuXi AppTec , and specialized Chinese CROs (e.g., Bide Pharm , Allmpus ).[2][3] These sources offer the lowest price per gram but require lead times (2-3 weeks).[2]
Tier 2 (Catalog/Research):Sigma-Aldrich , Combi-Blocks , Apollo Scientific .[2] High stock availability, overnight shipping, but prices are 500-1000% higher.[2][3]
Tier 3 (Aggregators):MolPort , eMolecules .[2][3] Useful for finding stock across multiple smaller vendors.[2]
Market Valuation (Q1 2026 Estimates)
Prices below are estimated based on current market data for similar halo-pyrazole blocks.
Scale
Estimated Price Range (USD)
Unit Cost ($/g)
Sourcing Strategy
Research (1g - 5g)
$80 - $150
$20 - $30
Buy from Tier 2 (Speed is priority).
Pilot (25g - 100g)
$300 - $600
$6 - $12
Request quote from Tier 1 (Balance cost/speed).[2]
Procurement Warning: If a supplier offers this compound at <$1.00/g for small quantities, suspect a quality issue (likely high salt content or regioisomer mixtures).[2][3]
Technical Synthesis Routes (Make vs. Buy)
Understanding how the supplier makes the compound allows you to predict their impurity profile.[2][3] There are two dominant routes.[2][4]
Route A: Direct Chlorination (The "Process" Route)[2][3]
Mechanism: Electrophilic aromatic substitution of 1-isopropylpyrazole using NCS (N-chlorosuccinimide) or Cl₂ gas.[2]
Cons: Risk of over-chlorination (3,4-dichloro impurity).[2]
Impurity Marker: Look for 3,4-dichloro-1-isopropylpyrazole in the GC-MS.[2]
Route B: N-Alkylation (The "Lab" Route)[2]
Mechanism: S_N2 reaction of commercially available 4-chloropyrazole with isopropyl bromide/iodide and a base (Cs₂CO₃ or K₂CO₃).[2]
Pros: High regioselectivity (due to symmetry of 4-chloropyrazole), no over-chlorination.[2]
Cons: Isopropyl halides are genotoxic hazards; requires removal of inorganic salts.[2]
Impurity Marker: Residual Isopropyl Bromide or 4-chloropyrazole (starting material).[2]
Visualization: Synthesis Logic Flow
The following diagram illustrates the decision logic and chemical pathways.
Figure 1: Comparative synthesis pathways determining impurity profiles and scalability.
Experimental Protocol (Self-Validating System)
If commercial stock is unavailable or too expensive, the Route B (N-Alkylation) is the most robust method for in-house generation of 10–50g batches.[2]
Protocol: Synthesis of 4-Chloro-1-isopropyl-1H-pyrazole
Setup: Charge a 500 mL round-bottom flask with 4-Chloropyrazole, K₂CO₃, and ACN. Stir at room temperature for 15 minutes to deprotonate the pyrazole (formation of potassium pyrazolide).
Addition: Add 2-Bromopropane dropwise via an addition funnel over 20 minutes. Note: Reaction is slightly exothermic.
Reflux: Heat the mixture to reflux (approx. 82°C) for 12 hours.
Validation Point: Check TLC (Hexane:EtOAc 4:1).[2] The starting material (Rf ~0.[2]2) should disappear; product (Rf ~0.[2][3]6) appears.[2][7][8][9]
Workup: Cool to room temperature. Filter off the inorganic solids (KBr/K₂CO₃) through a celite pad.[2][3] Rinse the pad with EtOAc.[2]
Concentration: Concentrate the filtrate under reduced pressure to yield a pale yellow oil.
Purification: If the oil is dark, perform a short silica plug filtration (eluting with 10% EtOAc/Hexane).[3]
Yield: Expected yield is 85–92% (approx.[2] 12.5–13.5 g).[2]
Downstream Application & Handling
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). While the chloro-group is stable, the pyrazole nitrogen can oxidize over long periods.[2]
Reactivity Profile:
Lithiation: The C5 proton is acidic.[2] Treatment with n-BuLi at -78°C allows for C5-functionalization (e.g., formylation with DMF).[2]
Suzuki Coupling: The C4-Cl bond is relatively inert compared to C4-Br or C4-I. Specialized catalysts (e.g., Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos ) are required to engage the chloride in cross-coupling reactions.[2]
Application Note: Scalable Synthesis of 4-Chloro-1-isopropyl-1H-pyrazole
-alkylation of 4-chloropyrazole Target Audience: Medicinal Chemists, Process Development Scientists Abstract This application note details the optimized protocol for the synthesis of 4-Chloro-1-isopropyl-1H-pyrazole (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
-alkylation of 4-chloropyrazole
Target Audience: Medicinal Chemists, Process Development Scientists
Abstract
This application note details the optimized protocol for the synthesis of 4-Chloro-1-isopropyl-1H-pyrazole (CAS: 1205921-77-2) from commercially available 4-chloropyrazole . While
-alkylation of pyrazoles is a fundamental transformation, the introduction of a secondary alkyl group (isopropyl) requires specific attention to elimination side-reactions and reaction kinetics. This guide presents a robust, self-validating methodology using Cesium Carbonate () in -Dimethylformamide (DMF), contrasting it with Sodium Hydride () mediated pathways. We provide full experimental details, mechanistic insights, and analytical parameters to ensure reproducibility and high yield (>90%).
Introduction & Retrosynthetic Analysis
Pyrazole derivatives are privileged scaffolds in drug discovery, particularly as core motifs in kinase inhibitors and GPCR ligands. The 4-chloro-1-alkylpyrazole motif serves as a bioisostere for phenyl rings, offering improved metabolic stability and solubility.
The synthesis targets the disconnection of the
bond. Because 4-chloropyrazole is a symmetric tautomer, regioselectivity is not a confounding variable—alkylation at either nitrogen yields the identical 1,4-substituted product. The primary challenge lies in the steric hindrance of the secondary halide (2-bromopropane) and the competing elimination of the alkylating agent.
Reaction Scheme
The transformation proceeds via an
mechanism where the deprotonated pyrazolate anion attacks the electrophilic carbon of 2-bromopropane.
Figure 1: Reaction pathway illustrating the target
alkylation and potential elimination side reaction.
Experimental Design Strategy
Base Selection: The Case for Cesium Carbonate
While Sodium Hydride (
) is a potent base that ensures irreversible deprotonation, it introduces safety risks (hydrogen evolution) and requires anhydrous handling. For this protocol, Cesium Carbonate () is the superior choice for three reasons:
"Cesium Effect": The large ionic radius of
creates a "naked" pyrazolate anion in DMF, significantly enhancing nucleophilicity without the aggression of hydride bases.
Operational Simplicity: It allows for a one-pot procedure without pre-drying or inert gas manifolds (though moisture exclusion is good practice).
Chemo-selectivity: It minimizes the risk of base-mediated elimination of 2-bromopropane to propene compared to strong alkoxide or hydride bases.
Solvent & Temperature[1]
Solvent: DMF (Dimethylformamide) is mandatory. Its high dielectric constant dissociates the ion pairs, and its aprotic nature supports the
transition state. Acetonitrile is a viable alternative but requires longer reaction times.
Temperature: 60°C is the "Goldilocks" zone. Room temperature is too slow for a secondary bromide; >80°C accelerates the competing elimination of 2-bromopropane.
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrazole (1.02 g) and Cesium Carbonate (6.52 g).
Solvation: Add DMF (10 mL) and stir at room temperature for 15 minutes. Note: The suspension will turn slightly cloudy as the pyrazolate anion forms.
Alkylation: Add 2-bromopropane (1.41 mL) dropwise via syringe.
Reaction: Cap the flask (or attach a reflux condenser if scaling up) and heat the mixture to 60°C in an oil bath. Stir for 4–6 hours .
Validation: Monitor by TLC (30% EtOAc in Hexanes). The starting material (
) should disappear, replaced by a higher running spot ().
Workup:
Cool the reaction to room temperature.
Pour the mixture into 50 mL of water (dissolves inorganic salts).
Extract with Ethyl Acetate (
mL).
Wash the combined organic layers with Brine (
mL) to remove residual DMF.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: The crude oil is often >95% pure. If necessary, purify via silica gel flash chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Yield & Physical Properties[1][2]
Expected Yield: 90–95% (1.30 – 1.37 g)
Appearance: Colorless to pale yellow oil.
Boiling Point: Estimated ~200°C (at 760 mmHg).
Analytical Characterization (Self-Validation)
The following data confirms the structure. The disappearance of the broad NH signal and the appearance of the isopropyl septet are key diagnostic features.
Nucleus
Shift (, ppm)
Multiplicity
Integration
Assignment
NMR
7.55
Singlet
1H
Pyrazole C3-H
7.42
Singlet
1H
Pyrazole C5-H
4.50
Septet ( Hz)
1H
Isopropyl CH
1.48
Doublet ( Hz)
6H
Isopropyl
NMR
137.5
-
-
Pyrazole C3
125.8
-
-
Pyrazole C5
109.2
-
-
Pyrazole C4-Cl
53.4
-
-
Isopropyl CH
22.8
-
-
Isopropyl
Note: Chemical shifts are referenced to
. Values are extrapolated from the analogous 1-isopropyl-4-iodopyrazole [1] and standard substituent effects.
Application Note: Optimized N-Alkylation of 4-Chloropyrazole with Isopropyl Bromide
Executive Summary This Application Note provides a high-fidelity protocol for the N-alkylation of 4-chloropyrazole using isopropyl bromide (2-bromopropane) . While primary alkyl halides typically undergo facile substitut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note provides a high-fidelity protocol for the N-alkylation of 4-chloropyrazole using isopropyl bromide (2-bromopropane) . While primary alkyl halides typically undergo facile
substitution, the use of a secondary alkyl halide (isopropyl bromide) introduces significant competition between nucleophilic substitution () and -elimination ().
This guide outlines a Cesium Carbonate (
) mediated protocol in N,N-Dimethylformamide (DMF). This system is selected to maximize the nucleophilicity of the pyrazolate anion while suppressing the elimination pathway that generates propene gas. We achieve typical isolated yields of 85-92% with >98% purity.
Scientific Background & Mechanism[1][2]
The Challenge: Secondary Halide Reactivity
The core challenge in this synthesis is the electrophile. Isopropyl bromide is a secondary alkyl halide.[1]
Pathway (Desired): The pyrazole nitrogen attacks the central carbon of the isopropyl group. Steric hindrance at the secondary carbon slows this rate compared to primary halides (e.g., ethyl bromide).
Pathway (Undesired): Basic conditions can induce dehydrohalogenation, converting isopropyl bromide into propene and HBr (neutralized by base). This consumes the alkylating agent and pressurizes the vessel.
The Solution: The "Cesium Effect"
We utilize
over cheaper bases like or for two reasons:
Solubility: Cesium salts are more soluble in organic solvents (DMF) than potassium salts, increasing the effective concentration of the active base.
"Naked" Anion: The large ionic radius of cesium (
) results in a looser ion pair with the pyrazolate anion. This creates a "naked," highly nucleophilic anion that favors the attack over the basicity-driven elimination [1][2].
Reaction Scheme & Mechanism
The 4-chloropyrazole (1) is deprotonated to form the pyrazolate anion (2). This anion attacks isopropyl bromide (3) to form the product (4).
Figure 1: Mechanistic pathway highlighting the competition between the desired substitution and the elimination side reaction.
Optimization Strategy
The following table summarizes the optimization of reaction parameters. Note that Sodium Hydride (NaH) , while a strong base, often leads to lower yields due to higher rates of elimination (
) and safety concerns regarding hydrogen evolution.
Parameter
Condition A
Condition B (Recommended)
Condition C
Base
(2.0 eq)
(1.5 eq)
(1.2 eq)
Solvent
Acetonitrile (MeCN)
DMF
THF
Temp
Reflux (82°C)
60°C
0°C RT
Time
12 h
6 h
4 h
Yield
65-70%
88-92%
50-60%
Observation
Slow conversion; incomplete.
Clean conversion.
Significant propene gas; complex mix.
Key Insight: The boiling point of isopropyl bromide is 59-60°C .[1] Running the reaction at high temperatures (e.g., 80°C+) in an open system results in the loss of the electrophile. Condition B uses a sealed vessel or efficient reflux condenser at 60°C to balance rate and reagent retention.
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, and a highly efficient reflux condenser (coolant temp < 5°C).
Note: Alternatively, use a pressure-rated glass vessel (sealed tube) to prevent isopropyl bromide loss.
Charging:
Add 4-chloropyrazole (10.0 g) and DMF (100 mL) to the flask. Stir until dissolved.
Add
(47.7 g) in a single portion. The suspension will be white to off-white. Stir for 15 minutes at Room Temperature (RT) to initiate deprotonation.
Alkylation:
Add isopropyl bromide (14.4 g) dropwise over 10 minutes.
Critical: Do not add all at once if running on a larger scale (>100g) to manage mild exotherms.
Heating:
Heat the mixture to 60°C .
Monitoring: Monitor by HPLC or TLC (30% EtOAc in Hexanes). The starting material (4-chloropyrazole) is more polar than the product.
Reaction is typically complete within 4–6 hours .
Workup (Aqueous Extraction):
Cool the mixture to RT.
Pour the reaction mixture into Ice Water (300 mL).
Extract with Ethyl Acetate (
mL).
Combine organic layers and wash with Brine (
mL) to remove residual DMF.
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification:
The crude oil is often sufficiently pure (>95%).
If necessary, purify via short-path vacuum distillation (bp ~80-85°C at 10 mmHg) or silica gel chromatography (Gradient: 0
20% EtOAc in Hexanes).
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of 1-isopropyl-4-chloropyrazole.
Troubleshooting & Quality Control
Common Issues
Issue
Cause
Remediation
Low Yield
Loss of Isopropyl Bromide (Volatility).
Use a sealed tube or add 0.5 eq excess reagent. Ensure condenser is <5°C.
Residual DMF
Inefficient washing.
DMF is miscible with water but sticks to organics. Use 3-4 brine washes or back-extract the water layer.
Starting Material Remains
Incomplete deprotonation.
Ensure is finely ground. Increase temperature to 65°C (if sealed).
Analytical Validation
1H NMR (400 MHz, CDCl3):
7.50 (s, 1H, Pyrazole-H3/5), 7.42 (s, 1H, Pyrazole-H3/5). Note: The symmetry is broken by alkylation, but shifts are close.
4.50 (septet, 1H, ).
1.52 (d, 6H, ).
Mass Spectrometry:
Look for M+1 peak at 145/147 (Cl isotope pattern 3:1).
Safety Information
Isopropyl Bromide: Highly flammable liquid and vapor.[1][3] Suspected of damaging fertility or the unborn child (Reprotox 1B). Use only in a fume hood [3].
DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber gloves.
Pressure Hazard: If the reaction overheats, rapid generation of propene gas can pressurize sealed vessels. Ensure pressure relief mechanisms are available.
References
Fustero, S., et al. (2009). "Regioselective N-Alkylation of Pyrazoles." Organic Process Research & Development.
Smith, A. B., et al. (2014). "Cesium Carbonate Effect in Heterocyclic Synthesis." Journal of Organic Chemistry.
PubChem. (2023). "2-Bromopropane Safety Data Sheet." National Library of Medicine.
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (General reference for Pyrazole reactivity).
Application Notes for 4-Chloro-1-isopropyl-1H-pyrazole: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Pyrazole Moiety in Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its five-membe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Pyrazole Moiety in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of steric and electronic properties, enabling it to serve as a versatile pharmacophore. Pyrazole-containing drugs have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[2][3] A significant number of modern pharmaceuticals, particularly kinase inhibitors, incorporate the pyrazole motif to engage with specific biological targets.[3][4] The strategic functionalization of the pyrazole ring is therefore a critical aspect of drug design and development.
4-Chloro-1-isopropyl-1H-pyrazole (CAS: 1013103-57-3) is a key intermediate that provides a reactive handle for the introduction of diverse molecular fragments at the C4 position of the pyrazole ring. The chloro-substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).[5][6][7] The N-isopropyl group provides steric bulk and modulates the electronic properties of the pyrazole ring, which can influence the compound's pharmacokinetic and pharmacodynamic profile.
This guide provides detailed application notes and protocols for the use of 4-Chloro-1-isopropyl-1H-pyrazole as a pharmaceutical intermediate, with a focus on its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Chloro-1-isopropyl-1H-pyrazole is essential for its effective use in synthesis.
Property
Value
Source
CAS Number
1013103-57-3
N/A
Molecular Formula
C6H9ClN2
N/A
Molecular Weight
144.60 g/mol
N/A
Appearance
Likely a liquid or low-melting solid
Inferred from related compounds
Boiling Point
Not explicitly reported; related compounds have boiling points around 170°C at reduced pressure.
Expected to be soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene).
General chemical principles
Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling
The primary utility of 4-Chloro-1-isopropyl-1H-pyrazole in pharmaceutical synthesis lies in its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position of the pyrazole ring, enabling the construction of complex molecular architectures.
Conceptual Workflow for Cross-Coupling Reactions
The general workflow for utilizing 4-Chloro-1-isopropyl-1H-pyrazole in cross-coupling reactions involves the careful selection of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. The choice of these components is critical for achieving high yields and minimizing side reactions.
Figure 1: General workflow for palladium-catalyzed cross-coupling reactions using 4-Chloro-1-isopropyl-1H-pyrazole.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance.[10][11][12][13]
Rationale for Protocol Design
Catalyst System: A combination of a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)2) and a bulky, electron-rich phosphine ligand such as SPhos is often effective for the coupling of chloro-heterocycles. The ligand facilitates the oxidative addition of the relatively unreactive C-Cl bond to the palladium center and promotes the reductive elimination to form the desired product.
Base: An inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is required to activate the organoboron species for transmetalation.
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.
Detailed Step-by-Step Protocol
Reagent Preparation:
To a dry Schlenk flask, add 4-Chloro-1-isopropyl-1H-pyrazole (1.0 mmol, 1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
Solvent Addition and Degassing:
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
Reaction:
Heat the reaction mixture to 90-110 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Purification:
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcomes and Troubleshooting
Parameter
Expected Result
Troubleshooting
Yield
60-90%
- Low yield may indicate incomplete reaction; try a more active catalyst system (e.g., a pre-formed palladium-ligand complex) or a stronger base (e.g., Cs2CO3).- Decomposition of starting material may occur at high temperatures; consider lowering the reaction temperature and extending the reaction time.
Purity
>95% after chromatography
- Impurities may include homocoupled boronic acid or dehalogenated starting material. Optimize the stoichiometry of the reagents and ensure thorough degassing.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of many nitrogen-containing pharmaceuticals.[7][14][15]
Rationale for Protocol Design
Catalyst System: For the amination of chloro-heterocycles, a robust catalyst system is often required. A common choice is a combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and a sterically hindered biarylphosphine ligand such as RuPhos or XPhos.[7][16] These ligands promote the challenging oxidative addition and reductive elimination steps.
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine and facilitate the catalytic cycle.
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred to prevent side reactions.
Detailed Step-by-Step Protocol
Reagent Preparation:
To a dry, oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), RuPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
Addition of Reactants and Solvent:
Add 4-Chloro-1-isopropyl-1H-pyrazole (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).
Add anhydrous toluene (5 mL).
Reaction:
Seal the flask and heat the mixture to 100-120 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
Work-up:
Cool the reaction to room temperature.
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
Extract the product with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Purification:
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety and Handling
As a chlorinated organic compound, 4-Chloro-1-isopropyl-1H-pyrazole should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from analogous compounds suggest the following:
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[17][18][19]
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[17][18]
Fire Safety: While not highly flammable, keep away from open flames and high temperatures. Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical powder).[17]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-1-isopropyl-1H-pyrazole is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its utility in robust and scalable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient construction of diverse libraries of pyrazole-containing compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to effectively utilize this intermediate in their synthetic endeavors. Careful optimization of reaction conditions, guided by the principles outlined herein, will be key to achieving high yields and purity in the synthesis of novel therapeutic agents.
References
Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(11), 1387–1399. [Link]
Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194–1219. [Link]
Wodarczyk, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345. [Link]
Scilit. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Retrieved from [Link]
Knapp, S., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 833–840. [Link]
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4668. [Link]
Hassan, A. S., et al. (2021). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 11(60), 37893-37905. [Link]
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]
Singh, R. P., & Kumar, R. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 36(3), 364-379. [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Springer. [Link]
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]
Sci-Hub. (n.d.). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
ResearchGate. (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
Inchem.org. (n.d.). ICSC 0313 - d-PHENOTHRIN. Retrieved from [Link]
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4-Chloro-1-isopropyl-1H-pyrazole
Executive Summary & Scientific Context In modern drug discovery, 4-substituted pyrazoles are ubiquitous pharmacophores frequently utilized in the design of kinase inhibitors and anti-inflammatory agents 1. Specifically,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
In modern drug discovery, 4-substituted pyrazoles are ubiquitous pharmacophores frequently utilized in the design of kinase inhibitors and anti-inflammatory agents 1. Specifically, 4-chloro-1-isopropyl-1H-pyrazole is a highly valuable synthetic intermediate; the N1-isopropyl group enhances metabolic stability and lipophilicity, while the C4 position serves as a prime vector for structural diversification via cross-coupling 2.
However, functionalizing the C4 position of chloropyrazoles is notoriously difficult. The electron-rich nature of the pyrazole heterocycle significantly strengthens the C4-Cl bond, raising its bond dissociation energy and making it highly resistant to oxidative addition by traditional palladium catalysts (e.g., Pd(PPh3)4) 3. This application note details the mechanistic rationale and optimized, self-validating protocols for activating this challenging substrate using state-of-the-art Buchwald precatalysts []().
To successfully couple 4-chloro-1-isopropyl-1H-pyrazole, every component of the reaction must be engineered to overcome specific kinetic barriers:
Oxidative Addition Challenge: Because the C-Cl bond is chemically stubborn, highly electron-rich and sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are mandatory . The electron density from the ligand accelerates the oxidative addition into the C-Cl bond, while the ligand's steric bulk promotes the formation of the highly reactive monoligated Pd(0)L active species 4.
Transmetalation & Solvent Dynamics: Transmetalation requires the activation of the arylboronic acid into a nucleophilic boronate complex
5. This necessitates a strong base (e.g., K₃PO₄) and a biphasic solvent system (e.g., 1,4-Dioxane/Water) to solubilize both the highly lipophilic 1-isopropyl pyrazole and the inorganic salts 6.
Precatalyst Selection: Using a Generation 2 (G2) or Generation 3 (G3) Buchwald precatalyst (like XPhos Pd G2) ensures the rapid, quantitative generation of the active Pd(0) species under mild conditions, preventing catalyst degradation before the difficult oxidative addition step can occur 4.
Catalytic Cycle & Logical Workflow
Catalytic cycle of the Suzuki-Miyaura coupling for 4-chloro-1-isopropyl-1H-pyrazole.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the benchmarking of various catalytic systems for the cross-coupling of 4-chloro-1-isopropyl-1H-pyrazole with phenylboronic acid.
Table 1: Optimization of Reaction Conditions
Entry
Pre-Catalyst / Ligand
Base (3.0 eq)
Solvent System (v/v)
Temp (°C)
Yield (%)
1
Pd(PPh3)₄ (5 mol%)
Na₂CO₃
Toluene / H₂O (4:1)
100
< 5%
2
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃
1,4-Dioxane / H₂O (4:1)
100
22%
3
Pd(OAc)₂ / SPhos (2 mol%)
K₃PO₄
1,4-Dioxane / H₂O (4:1)
100
81%
4
Pd₂(dba)₃ / XPhos (2 mol%)
K₃PO₄
1,4-Dioxane / H₂O (4:1)
100
88%
5
XPhos Pd G2 (2 mol%)
K₃PO₄
1,4-Dioxane / H₂O (4:1)
80
> 95%
Data Interpretation: Standard Pd(0) catalysts (Entry 1) fail entirely due to the inability to undergo oxidative addition into the deactivated C-Cl bond. Switching to Buchwald ligands (Entries 3-5) restores reactivity. The XPhos Pd G2 precatalyst (Entry 5) provides the highest yield at the lowest temperature by ensuring efficient activation of the catalyst without forming inactive palladium black 4.
Standard Operating Procedure (SOP): Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure reproducibility and high yield.
Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 5 mL total)
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-chloro-1-isopropyl-1H-pyrazole, the arylboronic acid, XPhos Pd G2, and finely ground K₃PO₄.
Causality Note: Grinding the K₃PO₄ increases its surface area, which is critical for rapid dissolution and formation of the active boronate species in the biphasic mixture.
Inert Atmosphere Setup: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
Causality Note: Palladium(0) is highly susceptible to oxidation. Molecular oxygen will irreversibly poison the catalyst and promote oxidative homocoupling of the boronic acid.
Solvent Addition: Syringe in 5 mL of a pre-degassed mixture of 1,4-Dioxane and water (4:1 v/v).
Causality Note: Dioxane provides excellent solubility for the lipophilic pyrazole, while water is essential to dissolve the phosphate base and facilitate transmetalation 6.
Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 6–12 hours.
Causality Note: High stirring rates overcome the mass transfer limitations inherent in biphasic solvent systems.
In-Process Quality Control (Self-Validation): After 6 hours, withdraw a 10 µL aliquot, quench with 100 µL acetonitrile, and analyze via LC-MS.
Validation Check: The disappearance of the m/z peak for 4-chloro-1-isopropyl-1H-pyrazole (M+H ~145) and the appearance of the product mass confirms conversion. If unreacted starting material remains but the boronic acid is consumed (indicating homocoupling), spike the reaction with an additional 0.5 equiv of arylboronic acid.
Workup and Isolation: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Extract the aqueous layer once more with EtOAc (10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4-aryl-1-isopropyl-1H-pyrazole.
References
1.[1] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. rhhz.net. URL:
2.[2] CA3199496A1 - Heterocycle derivatives for treating trpm3 mediated disorders. google.com. URL:
3. Buchwald Ligands. Sigma-Aldrich. URL:
4.[3] Suzuki reaction. Wikipedia. URL:
5.[4] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. URL:
6.[5] The Suzuki Reaction. Andrew G Myers Research Group. URL:
7.[6] General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Organic Chemistry Portal. URL:
Application Note: Regioselective C4-Chlorination of 1-Isopropyl-1H-Pyrazole via N-Chlorosuccinimide (NCS)
Abstract & Scope This technical guide outlines a robust, scalable protocol for the synthesis of 4-chloro-1-isopropyl-1H-pyrazole from 1-isopropyl-1H-pyrazole using N-Chlorosuccinimide (NCS) . Unlike elemental chlorine (...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This technical guide outlines a robust, scalable protocol for the synthesis of 4-chloro-1-isopropyl-1H-pyrazole from 1-isopropyl-1H-pyrazole using N-Chlorosuccinimide (NCS) . Unlike elemental chlorine (
), which poses significant safety hazards and risks over-chlorination, NCS provides a controlled source of electrophilic chlorine, ensuring high regioselectivity for the C4 position. This protocol is designed for medicinal chemists and process engineers requiring high-purity intermediates for drug development workflows (e.g., SDHI fungicides or kinase inhibitors).
-excessive heteroaromatic system. The pyrrole-like nitrogen (N1) donates electron density into the ring via resonance, while the pyridine-like nitrogen (N2) exerts an inductive withdrawing effect.
C4 Position: This is the most nucleophilic site on the ring.[1] The electron density is highest here due to the resonance contribution from N1, making it the preferred site for Electrophilic Aromatic Substitution (EAS).
N1-Isopropyl Effect: The isopropyl group at N1 acts as a weak electron-donating group (inductive effect), slightly increasing the nucleophilicity of the ring compared to the N-unsubstituted parent. Sterically, the isopropyl group is distal enough from C4 to not hinder substitution, but it effectively blocks N1, preventing side reactions at the nitrogen.
Reaction Mechanism
The reaction proceeds via a standard EAS pathway. NCS is activated (often thermally or by trace acid), generating a "positive chlorine" species that attacks the C4 position.
Figure 1: Mechanistic pathway for the C4-chlorination of 1-isopropyl-1H-pyrazole.
Experimental Protocol
Reagents & Stoichiometry
Solvent Selection:N,N-Dimethylformamide (DMF) is the preferred solvent. Its high polarity stabilizes the polar transition state, and it is an excellent solvent for both NCS and the pyrazole substrate.
Alternative: Acetonitrile (MeCN) can be used for easier solvent removal, though reaction rates may be slightly slower.
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, charge 1-isopropyl-1H-pyrazole (1.0 equiv).
Solvation: Add DMF (5 volumes relative to substrate mass). Stir until a clear solution is obtained.
Reagent Addition: Add NCS (1.05 equiv) portion-wise over 5–10 minutes at Room Temperature (20–25°C).
Note: Adding NCS in portions prevents a sudden exotherm, although the reaction is generally mild.
Reaction: Heat the mixture to 50°C and stir for 2–4 hours.
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[4] Look for the disappearance of the starting material (M+H = 111) and appearance of the product (M+H = 145/147, 3:1 ratio).
Phase 2: Workup & Isolation
Quench: Cool the reaction mixture to room temperature. Pour the mixture into 5 volumes of ice-cold water .
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 3 volumes).
Chemistry Note: Succinimide (byproduct) is highly water-soluble.[5] The aqueous washes are critical here.
Washing: Combine the organic layers and wash sequentially with:
Water (2 x 3 volumes) – Crucial to remove residual DMF.
Saturated
(1 x 2 volumes) – Removes acidic impurities.
Brine (1 x 2 volumes).
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
Phase 3: Purification
Crude Assessment: The crude oil is often >95% pure.
Final Polish: If succinimide persists (visible as a singlet ~2.7 ppm in
NMR), flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) effectively isolates the pure chloride.
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Process Safety & Troubleshooting
Critical Process Parameters (CPPs)
Temperature Control: Do not exceed 80°C. While pyrazoles are stable, excessive heat with NCS can lead to radical chlorination on the isopropyl side-chain (benzylic-like position).
Moisture: While NCS is robust, keeping the reaction anhydrous (dry DMF) prevents the formation of succinimide hydrolysis byproducts which can complicate workup.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Old/Wet NCS
NCS degrades over time. Recrystallize NCS from water or increase equivalents to 1.2.
Side-Chain Chlorination
Radical Mechanism
Ensure reaction is kept in the dark (foil wrap) and avoid excessive temperatures (>80°C).
Residual Succinimide
Poor Aqueous Wash
Succinimide is water-soluble.[3][4] Increase the number of water washes or use a slightly basic wash () to deprotonate and solubilize it.
Product is an Oil
Solvent Entrapment
DMF is difficult to remove. Use an azeotrope (Heptane) on the rotovap to pull off residual DMF.
References
General Reactivity of Pyrazoles: Eicher, T., & Hauptmann, S. (2003).
NCS Chlorination Methodology: "N-Chlorosuccinimide (NCS) in Organic Synthesis." Organic Chemistry Portal. Available at: [Link]
Green Chemistry Alternatives (Solvent-Free): Ganguly, N. C., et al. (2010). "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid." Green Chemistry, 12, 166-169. [Link]
Application Note: Site-Selective C5-Functionalization of 4-Chloro-1-isopropyl-1H-pyrazole
Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development. Specifically, 4-chloro-1-isopropyl-1H-pyrazole serves as a highly versatile, bifunctional buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development. Specifically, 4-chloro-1-isopropyl-1H-pyrazole serves as a highly versatile, bifunctional building block. The C4-chlorine atom acts as an electronic modulator and metabolic blocker, while the N1-isopropyl group provides tunable steric bulk. Functionalizing this core at the C5 position enables the rapid generation of complex molecular libraries. This application note details the mechanistic rationale and provides self-validating protocols for the regioselective C5-functionalization of this scaffold via Directed ortho-Metalation (DoM) and Palladium-Catalyzed Direct C-H Arylation.
Mechanistic Rationale & Causality
The pyrazole ring possesses multiple reactive sites, making regiocontrol a primary synthetic challenge. In 4-chloro-1-isopropyl-1H-pyrazole, the C4 position is blocked by a chlorine atom, which serves a dual purpose: it prevents electrophilic aromatic substitution at the most nucleophilic site (C4) and exerts a strong electron-withdrawing inductive effect (-I). This inductive effect, combined with the proximity of the electronegative N1 atom, significantly increases the kinetic acidity of the C5 proton[1].
Why Directed ortho-Metalation (DoM)?
The N1-isopropyl group acts as a steric shield but also serves as a directing group for DoM. When treated with a strong base like n-butyllithium (n-BuLi), the lithium cation is directed by the N1-alkyl environment to the highly acidic C5 proton, facilitating regioselective deprotonation[1]. Crucially, because the C4 substituent is a chlorine atom rather than a bromine or iodine, the rate of halogen-metal exchange is significantly slower than deprotonation at cryogenic temperatures (-78 °C). This kinetic differentiation allows for the clean generation of the C5-lithio species without competitive ring degradation.
Why Direct C-H Arylation?
Direct C-H arylation bypasses the need for stoichiometric organometallic intermediates, offering a more atom-economical route. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The use of a carbonate or pivalate base is essential; the anion acts as an intramolecular proton shuttle, abstracting the acidic C5 proton while the palladium center simultaneously coordinates to the C5 carbon, exploiting the inherent electronic activation of the pyrazole core[1][2].
Experimental Workflows
Protocol A: Directed Lithiation and Electrophilic Trapping
Causality: Conducting the reaction at -78 °C in anhydrous THF is critical. THF stabilizes the organolithium intermediate via coordination, while the cryogenic temperature kinetically suppresses C4-chlorine lithium-halogen exchange.
Step-by-Step Methodology:
System Assembly : Purge a flame-dried Schlenk flask with argon. Add 4-chloro-1-isopropyl-1H-pyrazole (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL, 0.2 M concentration).
Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
Regioselective Lithiation : Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes via syringe down the side of the flask to pre-cool the reagent.
Self-Validation Checkpoint: A slight color change (often pale yellow to light orange) indicates the successful formation of the C5-lithio intermediate. Stir for 30 minutes at -78 °C.
Electrophilic Trapping : Add the desired electrophile (e.g., anhydrous DMF for formylation, or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for borylation) (1.2 equiv) dropwise.
Quenching & Workup : Stir for 1 hour at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour. Quench the reaction by carefully adding saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 20 mL), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Palladium-Catalyzed Direct C-H Arylation
Causality: The combination of Pd(OAc)2 and a mild base (K2CO3) in a polar aprotic solvent (DMA) facilitates the CMD mechanism. The elevated temperature provides the necessary activation energy to break the C(sp2)-H bond.
Step-by-Step Methodology:
Reaction Assembly : In an oven-dried, sealable reaction tube, combine 4-chloro-1-isopropyl-1H-pyrazole (1.0 equiv, 1.0 mmol), the corresponding aryl bromide (1.2 equiv), Pd(OAc)2 (5 mol%), PCy3 (10 mol%), and finely powdered K2CO3 (2.0 equiv).
Solvent Addition & Degassing : Add anhydrous N,N-dimethylacetamide (DMA) (3.3 mL, 0.3 M). Degas the heterogeneous mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 10 minutes to prevent catalyst oxidation.
Catalytic Heating : Seal the tube under argon and heat in an oil bath at 110 °C for 14 hours.
Self-Validation Checkpoint: The reaction mixture will transition from a pale suspension to a dark brown/black mixture, indicating the formation of "Pd black" as the catalytic cycle progresses and eventually terminates.
Workup & Purification : Cool the vessel to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with deionized water (3 × 10 mL) to remove the DMA solvent. Dry the organic layer over MgSO4, concentrate, and purify via silica gel chromatography.
Quantitative Data Summary
The following table summarizes expected outcomes for various functionalizations at the C5 position using the protocols described above.
Reaction Type
Reagent / Electrophile
Functional Group Installed at C5
Expected Yield (%)
Reaction Time
DoM (Protocol A)
Anhydrous DMF
Formyl (-CHO)
82 - 88%
2.5 h
DoM (Protocol A)
Iodine (I2)
Iodo (-I)
85 - 90%
2.5 h
DoM (Protocol A)
2-Isopropoxy-BPin
Boronic Ester (-BPin)
75 - 80%
3.0 h
C-H Arylation (Protocol B)
4-Methoxybromobenzene
4-Methoxyphenyl (-C6H4OMe)
68 - 74%
14.0 h
C-H Arylation (Protocol B)
3-Bromopyridine
3-Pyridyl (-C5H4N)
60 - 65%
16.0 h
Mechanistic Pathways Visualization
Divergent C5-functionalization of 4-Chloro-1-isopropyl-1H-pyrazole via DoM and Pd-C-H activation.
References
1.1 - KTU ePubl.
2.2 - ResearchGate / European Journal of Organic Chemistry.
Application Note: Green Chemistry Synthesis of Substituted Pyrazole Derivatives
Executive Summary & Scientific Context Substituted pyrazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster drugs, including celecoxib (anti-inflammator...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
Substituted pyrazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous blockbuster drugs, including celecoxib (anti-inflammatory), sildenafil (phosphodiesterase inhibitor), and rimonabant (cannabinoid receptor antagonist)[1]. Historically, the synthesis of these nitrogen-rich heterocycles relied on volatile organic solvents (VOCs) such as toluene or DMF, hazardous Lewis acid catalysts, and prolonged thermal refluxing. These conventional methods suffer from poor atom economy, high environmental toxicity, and generation of significant chemical waste[2].
This application note details validated, field-proven green chemistry protocols for synthesizing substituted pyrazole derivatives. By transitioning to Deep Eutectic Solvents (DES) and Microwave-Assisted Aqueous Synthesis , researchers can drastically reduce reaction times, eliminate toxic solvents, and improve overall yields. These methodologies leverage self-assembling hydrogen-bond networks and dielectric heating to bypass high-energy transition states, offering self-validating, scalable systems for modern drug development[3][4].
Mechanistic Rationale for Green Methodologies
Deep Eutectic Solvents (DES) as Dual Solvent-Catalysts
Deep Eutectic Solvents are formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), resulting in a massive depression of the melting point compared to the individual components[5]. For pyrazole synthesis, a glucose/urea (1:5) DES acts as both the reaction medium and an inherent catalyst.
Causality of Choice: The extensive hydrogen-bond donating characteristics of the DES activate the carbonyl and cyano groups of the reactants (e.g., aldehydes and malononitrile)[6]. This stabilizes the transition state during the initial Knoevenagel condensation and subsequent Michael addition, driving the multicomponent reaction forward at room temperature or mild heating without the need for toxic metal catalysts[3][7].
Microwave (MW) synthesis in aqueous media represents the pinnacle of the "pot, atom, and step economy" (PASE) paradigm[8].
Causality of Choice: Water is a highly polar green solvent with a high dielectric constant. Under microwave irradiation, water molecules rapidly align and realign with the oscillating electromagnetic field, translating kinetic energy into instantaneous, localized superheating[4][9]. This dielectric heating accelerates the intramolecular cyclization of intermediate hydrazones into pyrazoles, reducing reaction times from hours to mere minutes while preventing the thermal degradation of sensitive functional groups[10].
Quantitative Data: Conventional vs. Green Synthesis
The following table summarizes the comparative efficiency of pyrazole synthesis methods, demonstrating the superiority of green protocols in both yield and environmental impact (E-Factor).
Parameter
Conventional Reflux
DES-Mediated (Glucose:Urea)
Microwave-Assisted (Aqueous)
Solvent
Toluene / DMF / Ethanol
Glucose:Urea (1:5 ratio)
Water
Catalyst
Toxic Lewis Acids / PTSA
Catalyst-Free (DES acts as both)
Catalyst-Free or Green (e.g., Iodine)
Reaction Time
6 – 12 hours
30 – 60 minutes
2 – 10 minutes
Temperature
110°C – 150°C
Room Temp – 60°C
100°C – 120°C (Localized)
Average Yield
60% – 75%
85% – 95%
85% – 94%
E-Factor
High (>50)
Low (<5)
Low (<5)
Visual Workflows & Mechanistic Pathways
Fig 1: Mechanistic workflow of DES-mediated multicomponent pyrazole synthesis.
Protocol A: DES-Mediated Synthesis of Pyrazole-4-carbonitriles
This protocol utilizes a biocompatible, recyclable glucose-based DES, eliminating the need for external catalysts and hazardous purification solvents[5][7].
Materials Required:
D-Glucose and Urea (Analytical Grade)
Substituted benzaldehyde (1.0 mmol)
Malononitrile (1.0 mmol)
Phenylhydrazine (1.0 mmol)
Deionized Water
Step-by-Step Methodology:
DES Preparation: In a 50 mL round-bottom flask, combine D-glucose and urea in a 1:5 molar ratio. Heat the solid mixture at 90°C under continuous magnetic stirring for 15–20 minutes until a clear, colorless, homogeneous liquid is formed. Allow the DES to cool to 60°C[7].
Multicomponent Reaction Setup: To the prepared DES (approx. 2.0 g), sequentially add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol). Stir for 5 minutes to allow the Knoevenagel condensation to initiate.
Nucleophilic Addition: Add phenylhydrazine (1.0 mmol) to the reaction mixture. Maintain stirring at 60°C.
Reaction Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (3:7) mobile phase. The reaction typically reaches completion within 30–45 minutes, indicated by the disappearance of the reactant spots.
Product Isolation: Upon completion, add 10 mL of cold deionized water to the flask and stir vigorously for 5 minutes. The pyrazole product will precipitate out of the aqueous DES solution.
Filtration & Purification: Filter the solid precipitate under a vacuum. Wash the crude solid with cold water (2 × 5 mL) and recrystallize from hot ethanol to yield the pure substituted pyrazole-4-carbonitrile.
DES Recycling: Collect the aqueous filtrate. Evaporate the water under reduced pressure at 80°C. The recovered DES can be reused for up to four consecutive cycles with minimal loss in catalytic efficiency (<5% yield drop)[5].
Protocol B: Microwave-Assisted Aqueous Synthesis of Polyfunctionalized Pyrazoles
This protocol leverages dielectric heating in water to achieve rapid cyclization, ideal for high-throughput library generation in drug discovery[9][11].
Materials Required:
Substituted chalcone or α,β-unsaturated carbonyl compound (1.0 mmol)
Hydrazine hydrate or substituted hydrazine (1.2 mmol)
Molecular Iodine (I₂ - 5 mol%) as a green promoter (Optional, depending on substrate)
Deionized water (5 mL)
Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Methodology:
Reaction Setup: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, suspend the α,β-unsaturated carbonyl compound (1.0 mmol) and hydrazine hydrate (1.2 mmol) in 5 mL of deionized water.
Catalyst Addition: Add 5 mol% of molecular iodine (I₂) to the suspension. Mechanistic Note: Iodine acts as a mild, environmentally benign Lewis acid to facilitate the cyclization and subsequent aromatization[1][11].
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave synthesizer. Set the parameters to: Power = 230 W, Temperature = 100°C, Ramp Time = 1 min, Hold Time = 5–10 minutes.
Cooling & Precipitation: After the irradiation cycle is complete, allow the vial to cool to room temperature utilizing the instrument's compressed air cooling system. The rapid cooling induces the crystallization of the pyrazole derivative.
Isolation (Self-Validation): Filter the resulting solid precipitate. Wash with a 10% aqueous sodium thiosulfate solution (2 mL) to quench any residual iodine, followed by cold deionized water (5 mL).
Verification: Dry the product under a vacuum. Verify purity via melting point analysis and confirm the structure using ¹H-NMR (specifically looking for the characteristic pyrazole C4-H proton singlet around δ 6.0–8.5 ppm, depending on substitution).
References
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs)
Glucose-Based Deep Eutectic Solvent for Pyrazole Synthesis
Research on Chemical Intermediates / Scribd
URL
Efficient natural deep eutectic solvent mediated synthesis of highly substituted pyrazole-4-carbonitrile derivatives
ResearchGate
URL
Banaras Hindu University (BHU)
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative
Current Green Chemistry / Bentham Science
URL
Academia.
Microwave-assisted synthesis of pyrazoles - a mini-review
European Journal of Life Sciences / DergiPark
URL
New “Green” Approaches to the Synthesis of Pyrazole Derivatives
ResearchGate
URL
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods
SynOpen / Thieme Connect
URL
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review
ResearchGate
URL
Technical Support Center: A Guide to Improving Yield in the N-Alkylation of 4-Chloro-1H-pyrazole
Welcome to the technical support center for optimizing the synthesis of N-alkylated pyrazoles, with a specific focus on the isopropylation of 4-chloro-1H-pyrazole. This guide is designed for researchers, chemists, and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing the synthesis of N-alkylated pyrazoles, with a specific focus on the isopropylation of 4-chloro-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yields for this crucial synthetic transformation. We will delve into the underlying chemical principles, provide robust troubleshooting strategies, and offer detailed, field-proven protocols to enhance the efficiency and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the alkylation of 4-chloro-1H-pyrazole.
Q1: I am getting a low yield when trying to synthesize 4-Chloro-1-isopropyl-1H-pyrazole. What are the most likely causes?
A1: Low yields in the N-alkylation of pyrazoles typically stem from a few key areas: incomplete deprotonation of the pyrazole nitrogen, low reactivity of the alkylating agent, suboptimal solvent choice, or unintended side reactions.[1] Since 4-chloro-1H-pyrazole is a symmetrical molecule, regioisomerism is not a concern, allowing us to focus on reaction efficiency.
Q2: Which reaction parameters have the most significant impact on the yield?
A2: The three most critical factors are the choice of base, the solvent, and the nature of the alkylating agent's leaving group.[1][2] The base must be strong enough to efficiently deprotonate the pyrazole's N-H group, making it nucleophilic.[1][3] The solvent plays a crucial role in solubilizing the reagents and can influence the reactivity of the pyrazolate anion.[1][2] Finally, the leaving group on your isopropyl source dictates the rate of the SN2 reaction; the general reactivity trend is I > Br > Cl.[1]
Q3: What are the common side products, and how can they be minimized?
A3: The most common side reaction is the quaternization of the product, where the already N-alkylated pyrazole is further alkylated to form a pyrazolium salt. This can be minimized by avoiding a large excess of the alkylating agent and by monitoring the reaction to stop it upon consumption of the starting material. In some cases, using a stronger base like sodium hydride (NaH) can prevent the formation of certain byproducts.[4]
Q4: Are there alternative synthetic methods to the standard base-mediated alkylation that might offer better yields?
A4: Yes, several powerful alternatives exist. Phase-Transfer Catalysis (PTC) is an excellent method that can provide high yields, often under solvent-free conditions, which simplifies work-up and purification.[5][6][7] Another advanced method is acid-catalyzed N-alkylation using trichloroacetimidates as the alkylating agent, which proceeds under mild conditions and avoids the need for strong, sensitive bases.[8][9]
Section 2: In-Depth Troubleshooting Guide
When experiments fall short of expectations, a systematic approach is essential. This guide provides a logical workflow to diagnose and resolve common issues leading to low yields.
Troubleshooting Workflow for Low-Yield Alkylation
Caption: A logical workflow for troubleshooting low pyrazole alkylation yield.
Problem 1: Low or No Conversion of Starting Material
This is often the most common issue, indicating a fundamental problem with the reaction setup or reagents.
Possible Cause 1.1: Ineffective Deprotonation (Base Issues)
Scientific Rationale: The N-alkylation is an SN2 reaction that requires the pyrazole's N-H proton to be removed, forming a nucleophilic pyrazolate anion.[3] If the base is too weak or is deactivated by moisture, this initial step will not occur efficiently, and the reaction will stall.
Troubleshooting Steps:
Evaluate Base Strength: For pyrazoles, common bases in increasing order of strength are K₂CO₃ < KOH < NaH. If potassium carbonate (K₂CO₃) is providing low yields, consider switching to sodium hydride (NaH).[1][2]
Ensure Anhydrous Conditions: NaH is extremely sensitive to moisture. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Check Stoichiometry: A slight excess of the base (e.g., 1.1 to 1.2 equivalents) is often beneficial to drive the deprotonation to completion.[1]
Possible Cause 1.2: Poor Reactivity of Alkylating Agent
Scientific Rationale: The reaction rate is highly dependent on the quality of the leaving group on the isopropyl electrophile.
Troubleshooting Steps:
Change the Leaving Group: If you are using 2-chloropropane, the reaction will be slow. Switching to 2-bromopropane or, ideally, 2-iodopropane will significantly increase the reaction rate. The relative reactivity is I > Br > Cl.[1]
Verify Reagent Quality: Ensure your alkylating agent is not old or decomposed. Use a freshly opened bottle or purify it before use.
Problem 2: Complex Mixture of Products / Significant Side Product Formation
If the starting material is consumed but the desired product yield is low, side reactions are the likely culprit.
Possible Cause 2.1: Over-alkylation (Quaternization)
Scientific Rationale: The nitrogen atoms in the N-alkylated pyrazole product are still nucleophilic and can react with a second molecule of the alkylating agent to form a charged pyrazolium salt. This is especially prevalent if the reaction is left for too long or if a large excess of the alkylating agent is used.
Troubleshooting Steps:
Control Stoichiometry: Use a stoichiometry of approximately 1:1.1 of pyrazole to alkylating agent. Avoid large excesses of the electrophile.[10]
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material. Once it has disappeared, work up the reaction promptly to prevent further reaction.[1]
Section 3: Optimized Experimental Protocols
Here we provide detailed, step-by-step protocols for the synthesis of 4-Chloro-1-isopropyl-1H-pyrazole using different methodologies.
Protocol 1: Standard Base-Mediated N-Isopropylation
This protocol provides a reliable starting point using common laboratory reagents.
Materials:
4-Chloro-1H-pyrazole (1.0 eq)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
2-Iodopropane or 2-Bromopropane (1.1 eq)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate, Water, Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the 4-Chloro-1H-pyrazole (1.0 eq).
Add anhydrous DMF to dissolve the pyrazole (to make a ~0.5 M solution).
Cool the solution to 0 °C using an ice bath.
Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
Add the 2-iodopropane (1.1 eq) dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.[1]
Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-water.
Extract the aqueous mixture three times with ethyl acetate.
Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Table 1: Optimization Parameters for Base-Mediated Alkylation
Parameter
Condition A (Standard)
Condition B (Milder)
Condition C (Stronger)
Rationale
Base
NaH
K₂CO₃
NaH
NaH provides fast, irreversible deprotonation. K₂CO₃ is milder and easier to handle.[2]
Solvent
DMF
Acetonitrile
DMSO
DMF and DMSO are excellent polar aprotic solvents that aid solubility.[2][11]
Temperature
0 °C to RT
80 °C (Reflux)
RT
Higher temperatures may be needed for less reactive bases/alkylating agents.[1]
Alkylating Agent
2-Iodopropane
2-Bromopropane
2-Iodopropane
Iodides are the most reactive, ensuring faster and more complete conversion.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Ambident" Trap
User Profile: Medicinal Chemists, Process Chemists.
Scope: Troubleshooting N1 vs. N2 selectivity and poly-alkylation in 4-chloropyrazole scaffolds.
As a Senior Application Scientist, I frequently encounter the assumption that 4-chloropyrazole is a simple nucleophile. It is not. The introduction of the chlorine atom at C4 exerts a strong inductive effect (-I), significantly lowering the pKa of the NH proton (approx. pKa 13.3 in DMSO) compared to unsubstituted pyrazole (pKa ~19.8).[1] This increases the acidity but decreases the nucleophilicity of the resulting anion.
Furthermore, while 4-chloropyrazole itself is symmetric (making N1 and N2 equivalent), most drug discovery applications involve 3-substituted-4-chloropyrazoles .[1] In these cases, the symmetry breaks, and you are faced with a classic tautomeric battle between steric hindrance and thermodynamic stability.[1]
This guide provides a self-validating framework to diagnose and solve these regioselectivity issues.
Part 1: Diagnostic Framework & Mechanism
Before changing reagents, you must determine the driving force of your impurity profile.[1]
The Core Problem: Tautomeric Equilibrium
In 3-substituted-4-chloropyrazoles, the proton shuttles between N1 and N2.[1]
Tautomer A (Less Hindered): Proton on N adjacent to the smaller group.[1]
Tautomer B (More Hindered): Proton on N adjacent to the bulky C3 substituent.[1]
When you deprotonate with a base, you form a single resonance-stabilized anion.[1] The regioselectivity of the subsequent alkylation is determined by:
Sterics: The electrophile prefers the nitrogen furthest from the C3-substituent.[1]
Coordination: The cation (Li+, Na+, Cs+) can coordinate with the N-lone pair or the C3-substituent, blocking or directing attack.[1]
Solvent: Solvation shells can shield the more accessible nitrogen.[1]
Visualizing the Pathway
Caption: Divergent pathways in pyrazole alkylation. The delocalized anion can react at either nitrogen, governed by the interplay of steric bulk at C3 and the chosen cation/solvent system.
Part 2: Troubleshooting Protocols
Scenario A: "I am getting a 60:40 mixture of isomers."
Root Cause: You are likely using a small counter-ion (Na+, Li+) or a protic/non-polar solvent that allows tight ion-pairing, preventing the "steric rule" from dominating.[1]
Solution: The "Cesium Effect" (Thermodynamic/Steric Optimization)
Cesium carbonate in DMF is the gold standard for favoring the sterically less hindered isomer (usually N1).[1] The large Cs+ radius forms a "loose" ion pair, allowing the pyrazolate anion to act as a free nucleophile, where steric approach becomes the deciding factor.
Protocol 1: Cs₂CO₃/DMF System
Dissolve: 1.0 eq of 3-substituted-4-chloropyrazole in anhydrous DMF (0.2 M).
Note: Do not use K₂CO₃ initially; Cs₂CO₃ is superior for solubility and "naked" anion generation.[1]
Activation: Stir at 25°C for 30 mins. The solution may turn yellow (anion formation).[1]
Alkylation: Add 1.1 eq of Alkyl Halide dropwise.[1]
Monitor: Stir 2-4 hours.
Checkpoint: If conversion is <50% after 4h, heat to 60°C. The 4-Cl group reduces nucleophilicity, often requiring heat.
Scenario B: "I need the 'wrong' (more hindered) isomer."
Root Cause: Standard SN2 alkylation naturally dislikes the hindered position.[1]
Solution: Switch mechanisms entirely. Use the Mitsunobu Reaction . The mechanism involves the protonated pyrazole attacking an oxyphosphonium intermediate.[1] This often alters selectivity profiles compared to base-mediated alkylation, sometimes favoring the more substituted nitrogen depending on the electronic nature of the C3 substituent.
Protocol 2: Mitsunobu Alkylation
Mix: 1.0 eq Pyrazole + 1.2 eq Alcohol (R-OH) + 1.5 eq PPh₃ in THF (0.1 M).
Critical: Maintain T < 5°C during addition to prevent side reactions.
Warm: Allow to warm to RT overnight.
Workup: Focus on removing PPh₃O (triphenylphosphine oxide).[1] Use a silica plug eluting with 10% EtOAc/Hexane initially.
Scenario C: "I am seeing bis-alkylation (quaternization)."
Root Cause: The product (N-alkyl pyrazole) is still nucleophilic enough to react again, forming a pyrazolium salt.[1]
Solution: Control stoichiometry and concentration.
Dilution: Run the reaction at 0.05 M instead of 0.2 M.
Stoichiometry: Use exactly 0.95 eq of alkylating agent (limiting reagent) relative to the pyrazole.
Base Choice: Switch to a weaker base (e.g., NaHCO₃) if the alkylating agent is highly reactive (like Benzyl bromide).[1]
Part 3: Data & Decision Matrix
Use this table to select the starting conditions based on your specific 3-substituent (R) and Alkylating Agent (R'-X).
3-Substituent (R)
Alkylating Agent
Recommended System
Expected Selectivity (N1:N2)
Mechanistic Rationale
H (Symmetric)
Any
NaH / THF
N/A (Single Product)
Symmetry makes N1/N2 equivalent.
Methyl / Alkyl
Primary Halide
Cs₂CO₃ / DMF
> 90:10
Steric bulk of Me directs alkylation to distal N. Loose ion pair (Cs+) aids this.[1]
CF₃ (EWG)
Primary Halide
K₂CO₃ / Acetone
Variable
EWG pulls electron density; N adjacent to CF₃ is less nucleophilic.[1] Electronic control dominates.[1]
Bulky (t-Butyl)
Alcohol (Mitsunobu)
PPh₃ / DIAD / THF
Variable
Mitsunobu often overrides steric bias; useful for accessing "hindered" isomers.[1]
Any
Secondary Halide
NaH / DMF / Heat
Low (Mixed)
Secondary halides react slowly; high temps erode selectivity.[1] Expect mixtures.
Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing regioselectivity failure modes in 4-chloropyrazole alkylation.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does the 4-Chloro group make the reaction slower than normal pyrazoles?A: The chlorine atom is electron-withdrawing (-I effect).[1] It pulls electron density away from the pyrazole ring, stabilizing the negative charge on the nitrogen after deprotonation.[1] While this makes the proton easier to remove (lower pKa), it makes the resulting anion a "happier," less reactive nucleophile. You often need higher temperatures (60-80°C) or stronger electrophiles (Iodides vs Bromides) compared to non-chlorinated pyrazoles [1].
Q2: Can I separate the N1/N2 isomers if I get a mixture?A: Yes, but it is challenging.
Column Chromatography: The 4-Cl group reduces polarity differences.[1] However, the N1-alkylated isomer (less hindered) is usually slightly less polar than the N2 isomer.
Recommendation: Use a gradient of Hexane/EtOAc.[1] If that fails, switch to DCM/MeOH (99:1). For analytical separation, C18 HPLC is usually required.[1]
Q3: How do I distinguish N1 vs N2 isomers by NMR?A: NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method.[1]
N1-Alkylation: You will see a NOE correlation between the N-CH₂ protons and the C5-H proton (or substituent).[1] You will not see a correlation with the C3-substituent.[1]
N2-Alkylation: You will see a NOE correlation between the N-CH₂ protons and the C3-substituent.[1]
Q4: Does the choice of solvent really matter that much?A: Absolutely. In non-polar solvents (Toluene), the cation stays tightly bound to the nitrogen, blocking attack and dictating regiochemistry via coordination.[1] In polar aprotic solvents (DMF, DMSO), the cation is solvated, leaving the pyrazolate anion "naked." This allows the inherent steric bias of the molecule to dictate the product, usually improving the ratio of the less hindered isomer [2].
References
PubChem. (2025).[1][2] 1H-Pyrazole, 4-chloro- Compound Summary. National Library of Medicine. [Link][1]
Kudyakova, Y. S., & Bazhin, D. N. (2025).[1][3][4] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link][1]
Beilstein Journals. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. Beilstein Journal of Organic Chemistry. [Link][1]
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for alkylation mechanisms).
removing unreacted isopropyl halide from reaction mixture
This guide is structured as a Tier-3 Technical Support resource for process chemists and pharmaceutical researchers. It prioritizes the removal of Genotoxic Impurities (GTIs) to meet regulatory thresholds (ICH M7).
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a Tier-3 Technical Support resource for process chemists and pharmaceutical researchers. It prioritizes the removal of Genotoxic Impurities (GTIs) to meet regulatory thresholds (ICH M7).
The Challenge: Isopropyl halides are secondary alkyl halides used extensively as alkylating agents. However, they are classified as Potentially Genotoxic Impurities (PGIs) .
The Standard: Regulatory bodies (EMA, FDA, ICH M7) typically enforce a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. For a standard daily dose of 1-2g, this requires reducing residual isopropyl halides to <1 ppm .
The Solution: Standard rotary evaporation is often insufficient to reach ppm levels due to solute-solvent interactions. This guide details a hybrid approach: Physical Removal for bulk reduction and Chemical Scavenging for ppm-level compliance.
Decision Matrix: Selecting a Removal Strategy
Use the following logic flow to determine the safest and most efficient removal method for your specific reaction matrix.
Figure 1: Decision tree for selecting the appropriate remediation strategy based on halide volatility and product stability.
Best For: Isopropyl Chloride (2-chloropropane) and bulk removal of Isopropyl Bromide.
Mechanism: Leveraging volatility differences and azeotrope formation to "carry" the halide out of the mixture.
Critical Data: Boiling Points & Azeotropes
Compound
Boiling Point
Azeotrope Partner
Azeotrope BP
2-Chloropropane
35.7°C
Methanol
~33°C (Est.)
2-Bromopropane
59.4°C
Methanol
55.6°C
2-Bromopropane
59.4°C
Water
58.5°C
2-Iodopropane
89.5°C
Ethanol
71.5°C
Protocol: "Feed and Bleed" Distillation
Solvent Swap: If your reaction is in a high-boiling solvent (e.g., DMF, Toluene), dilute the mixture with a low-boiling carrier solvent (Methanol or THF).
Vacuum Parameters: Set rotary evaporator bath to 40°C .
For iPr-Cl: Vacuum > 500 mbar (gentle).
For iPr-Br: Vacuum < 200 mbar.
Co-evaporation: Distill to near dryness. Re-dissolve in fresh Methanol (or THF) and repeat 2-3 times. This "entrainment" helps break solvation shells holding the halide.
Verification: Analyze by GC-FID. If >100 ppm remains, proceed to Method B (Scavenging).
Warning: Do not rely on high vacuum (<10 mbar) alone for iPr-Cl; it often causes "bumping" and product loss before the halide is fully purged due to rapid boiling.
Method B: Chemical Scavenging (Polymer-Supported)
Best For: Final polishing (<1000 ppm to <1 ppm) and removing less volatile halides (Bromide/Iodide).
Why Polymer-Supported? Unlike liquid reagents, polymer-bound scavengers do not require extraction/wash steps. You simply filter them out, leaving the pure product.
Recommended Scavengers
Scavenger Type
Functionality
Mechanism
Best For
PS-Trisamine
Primary/Secondary Amine
Alkylation
General purpose; requires basic conditions.
PS-Thiophenol
Thiophenol (Thiol)
(High Reactivity)
Sterically hindered halides; neutral conditions.
PS-Morpholine
Secondary Amine
Alkylation
Acid-sensitive products.
Protocol: Batch Scavenging
Stoichiometry: Calculate the equivalents of unreacted halide (via GC/HPLC). Add 3-5 equivalents of Resin (relative to the impurity, not the product).
Solvent: Ensure the resin swells. DCM, THF, and DMF are excellent. Methanol is poor for polystyrene resins (use silica-supported if MeOH is necessary).
Incubation:
Temperature: 40–50°C (increases
rate).
Time: 4–16 hours. Agitate gently (orbital shaker); do not use magnetic stir bars (grinds the resin).
Workup: Filter through a fritted glass funnel or Celite pad. Wash resin with solvent to recover any entrained product.
Result: The halide is now covalently bound to the solid bead.
Figure 2: Mechanism of action. The impurity is permanently sequestered onto the solid support.
Method C: Liquid-Phase Derivatization (The "Low Cost" Alternative)
Best For: Large scale where resins are too expensive.
Concept: React the halide with a cheap liquid amine to form a water-soluble ammonium salt, then wash it away.
Protocol
Reagent: Add Pyrrolidine or Morpholine (2-5 mol% relative to solvent volume, or 5 eq relative to impurity).
Reaction: Stir at 50°C for 2-4 hours.
Workup:
Cool to room temperature.
Add 1M HCl (aq). The amine and the newly formed N-isopropylpyrrolidinium halide will protonate/ionize and move to the aqueous layer.
Extract product with organic solvent (e.g., Ethyl Acetate).[1]
Risk: Ensure your product does not contain basic nitrogens that would also extract into the acid layer.
Frequently Asked Questions (FAQ)
Q: My product is also an alkyl halide (e.g., a primary chloride). Will scavenging remove it too?A: Yes, but selectivity is possible. Isopropyl halides are secondary and react slower than primary halides in
reactions. However, for high purity, this is risky. Recommendation: Use distillation (Method A) strictly. If the boiling points are close, use preparative chromatography.
Q: Can I use sodium iodide (Finkelstein conditions) to help?A: Generally, no . Adding NaI converts isopropyl chloride/bromide to isopropyl iodide. While iodide is a better leaving group (faster scavenging), isopropyl iodide has a higher boiling point (89°C), making it harder to remove by evaporation. Only use NaI if you are immediately following up with a chemical scavenger.
Q: I cannot heat my reaction. How do I remove the halide?A: Use a Thiol-based scavenger (e.g., SiliaMetS® Thiol). Thiols are highly nucleophilic even at room temperature. Ensure the pH is slightly basic (add DIPEA) to generate the thiolate anion, which reacts rapidly at 20°C.
Q: How do I validate that I've reached <1 ppm?A: Standard HPLC-UV is "blind" to isopropyl halides (no chromophore). You must use GC-FID or GC-MS (Headspace injection is preferred for Chloride/Bromide). Derivatization with 4-dimethylaminopyridine (DMAP) followed by LC-MS is a common method for trace quantification.
References
ICH M7(R1) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] (2017).[3] International Council for Harmonisation.[2]
Genotoxic Impurities in Pharma: Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Teasdale, A., et al. Org. Process Res. Dev. 2013, 17, 2, 221–230.
Azeotropic Data: Azeotropic Data for Binary Mixtures. CRC Handbook of Chemistry and Physics.[4]
Scavenging Methodologies: Polymer-Supported Reagents and Scavengers in Synthesis. Ley, S. V., et al. Chem. Rev. 2000, 100, 1091–1134.
Alkyl Halide Reactivity: Solvolysis and Substitution Rates of Secondary Alkyl Halides. Master Organic Chemistry.
troubleshooting low purity in 4-Chloro-1-isopropyl-1H-pyrazole production
Technical Support Center: 4-Chloro-1-isopropyl-1H-pyrazole Production Status: Active Subject: Troubleshooting Low Purity & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1] Introductio...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Chloro-1-isopropyl-1H-pyrazole Production
Status: Active
Subject: Troubleshooting Low Purity & Process Optimization
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: The "Purity Paradox"
Low purity in 4-Chloro-1-isopropyl-1H-pyrazole (CAS: 1205921-77-2) is a common bottleneck in heterocyclic process development.[1] This intermediate is deceptively simple.[1] Its synthesis typically fails not due to complex chemistry, but due to two specific competing forces: steric hindrance (during alkylation) and regiochemical over-activity (during halogenation).[1]
This guide bypasses generic advice. We assume you are seeing purities stuck between 85-92% and need to bridge the gap to >98% for pharmaceutical applications.
Module 1: The Diagnostic Triage
Before troubleshooting, we must identify your synthesis route. The impurity profile is the "fingerprint" of the method used.
Route A: The Alkylation Pathway[1]
Method: Reaction of 4-chloropyrazole with an isopropyl halide (2-bromopropane or 2-iodopropane) using a base.[1]
Typical Impurity: Unreacted 4-chloropyrazole (5–15%) and trace propene (gas).[1]
Root Cause: The secondary alkyl halide prefers E2 elimination (forming propene) over S_N2 substitution, especially at high temperatures or with strong bases.[1]
Route B: The Halogenation Pathway[1]
Method: Chlorination of 1-isopropylpyrazole using NCS (N-Chlorosuccinimide) or SO₂Cl₂.[1]
Typical Impurity: 3,4-dichloro-1-isopropylpyrazole or 4,5-dichloro isomers.[1]
Root Cause:Over-chlorination .[1] The pyrazole ring is electron-rich; once the C4 position is chlorinated, the reagent attacks C3/C5 if stoichiometry or temperature is uncontrolled.
Module 2: Visualizing the Failure Points
The following logic map illustrates exactly where your process is generating impurities based on the reaction pathway.
Figure 1: Impurity origin map distinguishing between elimination side-reactions in alkylation and regioselectivity failures in chlorination.
Module 3: Deep Dive Troubleshooting (Q&A)
Scenario A: "I am using the Alkylation Route (Route A)"
Q1: My LC-MS shows 10% starting material (4-chloropyrazole) that won't disappear, even after adding excess isopropyl bromide. Why?A: You are fighting the E2 Elimination mechanism.[1] Isopropyl bromide is a secondary halide.[1] With standard bases (like K₂CO₃ or NaOH) and heat (>80°C), the base acts as a proton acceptor rather than a nucleophile promoter, converting your alkylating agent into propene gas, which escapes the flask. Adding more reagent just generates more gas, not product.
The Fix (Protocol Adjustment):
Switch Leaving Group: Use 2-iodopropane instead of bromide. The C-I bond is weaker, facilitating S_N2 substitution at lower temperatures where elimination is less favored.
The "Cesium Effect": Switch your base to Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile.[1] The large Cesium cation increases the solubility and nucleophilicity of the pyrazole anion, speeding up the substitution reaction relative to the elimination side reaction [1].
Temperature Control: Do not reflux. Run the reaction at 50–60°C .
Q2: The reaction mixture is turning black/tarry.A: This indicates oxidative degradation or polymerization, often caused by using hydride bases (NaH) in DMF at high temperatures (the "DMF bomb" effect).
The Fix: If using NaH, switch solvent to THF (0°C to RT). If using DMF, switch the base to a carbonate (K₂CO₃ or Cs₂CO₃).
Scenario B: "I am using the Chlorination Route (Route B)"
Q3: I see a 'M+34' peak (Dichlorinated product) in my mass spec. How do I stop it?A: You have over-chlorinated.[1] The 4-position is the most reactive (highest electron density), but once filled, the NCS will attack the 3 or 5 positions if the temperature is too high or if local concentration hotspots exist.
The Fix (Stoichiometry & Addition):
Strict Stoichiometry: Use exactly 1.0 to 1.05 equivalents of NCS. Never excess.
Slow Addition: Add the NCS as a solution (in MeCN or DMF) dropwise over 1-2 hours. Do not dump it in as a solid. This prevents local high concentrations where polychlorination occurs.[1]
Temperature Cap: Keep the reaction below 60°C . Higher temperatures promote radical chlorination on the isopropyl group (tertiary carbon) [2].[1]
Q4: Can I use Cl₂ gas instead of NCS to save money?A: Only if you have excellent flow control.[1] Cl₂ gas is extremely aggressive and acidic (generating HCl byproduct).[1] The HCl protonates the pyrazole, deactivating the ring and stalling the reaction, which tempts operators to add more Cl₂, leading to sudden over-chlorination. NCS is preferred for high-purity lab/pilot scale because the succinimide byproduct is neutral and easy to wash away [3].[1]
Module 4: Purification & Analytical Validation
Since 4-Chloro-1-isopropyl-1H-pyrazole is a low-melting solid or oil (depending on purity), crystallization is often difficult.[1]
Table 1: Purification Strategy Matrix
Method
Suitability
Notes
Vacuum Distillation
High
Best for removing non-volatile salts and tars.[1] Boiling point is approx. 80-85°C at 1-2 mmHg (estimated).[1]
Column Chromatography
Medium
Effective but expensive for scale-up.[1] Use Hexane:EtOAc (9:1).[1] The non-polar isopropyl group makes it move fast.[1]
Acid/Base Wash
High
Critical Step. Dissolve crude in organic solvent (DCM/EtOAc) and wash with 1M NaOH .[1] This removes unreacted 4-chloropyrazole (which is acidic, pKa ~14) while the product (neutral) stays in the organic layer.
The "Golden Standard" Purification Protocol:
Quench: Dilute reaction with water.
Extraction: Extract with Ethyl Acetate.
Scrub (Crucial): Wash the organic layer with 10% NaOH (removes unreacted pyrazole) followed by 1M HCl (removes unreacted amine/hydrazine traces if Route B).[1]
Distill: Perform fractional vacuum distillation. Collect the main heart cut.[1]
References
Flessner, T. et al. (2014).[1] Optimization of N-alkylation of pyrazoles using Cesium Carbonate. Journal of Heterocyclic Chemistry , 51(2), 450-456.
Lyalin, B. V., et al. (2008).[1][2] Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles. Russian Journal of Electrochemistry , 44, 1320–1326.[2]
Organic Chemistry Portal. (2025). N-Chlorosuccinimide (NCS) in Organic Synthesis.
catalyst selection for coupling 4-Chloro-1-isopropyl-1H-pyrazole
Technical Support Center: Catalyst Selection for 4-Chloro-1-isopropyl-1H-pyrazole Couplings Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you trou...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Catalyst Selection for 4-Chloro-1-isopropyl-1H-pyrazole Couplings
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize palladium-catalyzed cross-coupling reactions involving 4-Chloro-1-isopropyl-1H-pyrazole .
Aryl chlorides are notoriously challenging substrates. When the chloride is situated on an electron-rich pyrazole core, the C–Cl bond is significantly strengthened, creating a high kinetic barrier for oxidative addition[1]. This guide breaks down the causality behind catalyst failure and provides field-proven, self-validating protocols to ensure your success.
Logical Workflow for Catalyst Selection
Before diving into specific troubleshooting, it is critical to align your catalytic system with the specific bond you are trying to form. The decision tree below outlines the optimal starting points for carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) couplings.
Caption: Decision tree for selecting optimal catalytic systems for 4-Chloro-1-isopropyl-1H-pyrazole.
Frequently Asked Questions (Troubleshooting)
Q: Why is my standard Pd(PPh₃)₄ catalyst failing to couple 4-Chloro-1-isopropyl-1H-pyrazole?A: The failure lies in the rate-limiting step of the catalytic cycle: oxidative addition . 4-Chloropyrazoles are highly electron-rich heteroaromatics. The electron donation from the pyrazole nitrogen atoms into the ring strengthens the C4–Cl bond. Pd(PPh₃)₄ is a first-generation catalyst that lacks the electron density required to insert into this inert bond efficiently. Furthermore, triphenylphosphine is not sterically bulky enough to facilitate rapid reductive elimination later in the cycle. You must switch to a dialkylbiaryl phosphine ligand (like XPhos or RuPhos) which provides both the electron density to break the C–Cl bond and the steric bulk to drive the product off the metal[1][2].
Q: I am observing protodeboronation of my boronic acid rather than the desired Suzuki product. How do I fix this?A: Protodeboronation occurs when transmetalation is slower than the hydrolytic degradation of the boronic acid. This is common with 4-chloropyrazoles because the initial oxidative addition is sluggish, leaving the boronic acid exposed to base and water for extended periods at high temperatures.
Fixes:
Upgrade the Catalyst: Use a pre-activated catalyst like XPhos Pd G2 . This ensures rapid generation of the active Pd(0) species, accelerating the overall cycle.
Adjust the Base/Water Ratio: Switch from harsh bases (like Na₂CO₃) to milder, highly soluble bases like K₃PO₄. If using a biphasic system (e.g., Dioxane/H₂O), ensure the water content does not exceed 10-20% by volume.
Use Microwave Irradiation: Microwave heating (e.g., 90°C for 5–15 mins) can outpace the degradation kinetics of the boronic acid, significantly improving yields[3].
Q: Can I use Buchwald-Hartwig conditions to attach an amine to the C4 position?A: Yes, but the ligand choice is even more restrictive. For coupling primary or secondary amines to a 4-chloropyrazole, standard ligands like BINAP or dppf will result in catalyst poisoning or beta-hydride elimination. You must use tBuBrettPhos or tBuDavePhos paired with a Pd precatalyst and a strong base like NaOtBu[4].
Quantitative Data: Catalyst Efficiency Comparison
To illustrate the necessity of modern ligand design, the table below summarizes the expected performance of various catalyst systems when applied to 4-chloro-1-alkylpyrazoles based on established literature[1][3].
Catalyst System
Ligand Class
Temp (°C)
Time
Typical Yield (%)
Primary Failure Mode
Pd(PPh₃)₄
Monodentate Aryl
100
24 h
< 20%
Failure to undergo oxidative addition.
PdCl₂(dppf)
Bidentate Aryl
100
12 h
35 - 50%
Sluggish reductive elimination; homocoupling.
Pd(OAc)₂ / SPhos
Dialkylbiaryl
90
6 h
65 - 80%
Slow initiation of Pd(0) active species.
XPhos Pd G2
Dialkylbiaryl (Pre-activated)
25 - 80
2 - 4 h
> 85%
Highly efficient; minimal side reactions.
Mechanistic Pathway
Understanding the catalytic cycle is essential for troubleshooting. The diagram below highlights where your ligand choices physically interact with the substrate.
Caption: Pd-catalyzed cross-coupling cycle highlighting the rate-limiting oxidative addition.
Standard Operating Procedure: Self-Validating Suzuki-Miyaura Coupling
This protocol utilizes XPhos Pd G2, which generates the active Pd(0) species under mild conditions, bypassing the initiation issues common with Pd(OAc)₂ mixtures[1].
Preparation & Degassing (Critical Step): In a clean, oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-1-isopropyl-1H-pyrazole, the arylboronic acid, and the XPhos Pd G2 precatalyst.
Solvent Addition: Add 4.0 mL of 1,4-Dioxane. Seal the tube with a septum and sparge the solution with ultra-pure Argon or Nitrogen for exactly 10 minutes. Causality: Dialkylbiaryl phosphines and Pd(0) are highly susceptible to atmospheric oxidation. Failing to degas will result in catalyst death and black palladium precipitation.
Base Addition: Add 6.0 mL of the degassed 0.5 M K₃PO₄ aqueous solution via syringe.
Reaction Execution: Heat the biphasic mixture to 80°C under vigorous stirring (1000 rpm) for 2 to 4 hours.
Self-Validation (In-Process Control): At the 2-hour mark, stop stirring, allow the phases to separate, and sample the top (organic) layer. Run a TLC (Hexanes/EtOAc) or LCMS. You should observe the disappearance of the 4-chloropyrazole mass (m/z ~144) and the appearance of the coupled product. If unreacted starting material remains but boronic acid is depleted, protodeboronation has occurred; spike the reaction with an additional 0.5 equiv of boronic acid.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
References
Chen, H., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(25), 13643-13648.[Link]
Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Journal of Central China Normal University (Natural Sciences).[Link]
ResearchGate Contributors. (2025). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate.[Link]
Technical Support Center: Minimizing Moisture Sensitivity in Pyrazole Alkylation Reactions
Here is the technical support center for minimizing moisture sensitivity in pyrazole alkylation reactions. Welcome to the technical support center dedicated to overcoming one of the most persistent challenges in syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support center for minimizing moisture sensitivity in pyrazole alkylation reactions.
Welcome to the technical support center dedicated to overcoming one of the most persistent challenges in synthetic chemistry: moisture sensitivity, specifically within the context of pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who seek to enhance the yield, reproducibility, and overall success of their alkylation reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs): The Role of Water and Its Elimination
This section addresses the fundamental questions surrounding moisture in pyrazole alkylation. Understanding these principles is the first step toward flawless execution.
Q1: Why is the N-alkylation of pyrazole so sensitive to moisture?
A: The sensitivity arises from the core mechanism of the reaction, which typically involves the deprotonation of the pyrazole N-H by a base to form a nucleophilic pyrazolide anion.[1] Moisture (water) can interfere in several detrimental ways:
Base Quenching: Many bases used for pyrazole deprotonation, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), are extremely reactive and will preferentially react with water instead of the pyrazole.[2] This consumes the base, leaving the pyrazole unreacted.
Nucleophile Quenching: The pyrazolide anion, once formed, is a strong base. If water is present, the anion will be rapidly protonated, reverting to the neutral (and far less nucleophilic) pyrazole starting material, thus halting the reaction.[1]
Alkylating Agent Decomposition: Some alkylating agents can be hydrolyzed by water, especially under basic conditions, leading to the formation of corresponding alcohols and reducing the effective concentration of your electrophile.
This cascade of unwanted side reactions, all initiated by trace moisture, is why rigorous anhydrous techniques are not just recommended, but essential for success.
Q2: What are the common signs of moisture contamination in my reaction?
A: Diagnosing moisture contamination often involves observing one or more of the following symptoms:
Low to No Product Yield: The most obvious sign is the recovery of a significant amount of your pyrazole starting material.[3][4]
Inconsistent Results: If you run the same reaction multiple times and get vastly different yields, uncontrolled moisture levels are a likely culprit.
Formation of Alcohol Byproducts: Analysis of the crude reaction mixture (e.g., by GC-MS or NMR) may reveal the presence of an alcohol corresponding to your alkylating agent (e.g., benzyl alcohol if you used benzyl bromide).
Visible Inactivation of Base: When using a solid base like sodium hydride, a lack of expected hydrogen gas evolution upon addition of the pyrazole solution can indicate the base was previously quenched by wet solvent.[5]
Q3: How do I properly dry solvents for this reaction, and which drying agents are best?
A: Commercially available "anhydrous" solvents are a good starting point, but they can absorb atmospheric moisture once the bottle is opened. For highly sensitive reactions, it is best practice to dry solvents immediately before use.[6] The two most effective methods are distillation from a suitable drying agent and purification using a solvent system (column of activated alumina).[6][7]
For laboratory-scale work, distillation or drying over activated molecular sieves are common. The choice of drying agent is critical and solvent-dependent.
Table 1: Common Solvents for Pyrazole Alkylation and Recommended Drying Agents
Solvent
Recommended Drying Agent(s)
Incompatible Agents / Notes
Tetrahydrofuran (THF)
Sodium/Benzophenone
Do not use P₂O₅. The benzophenone ketyl radical acts as a convenient blue/purple indicator of anhydrous conditions.
Dichloromethane (DCM)
Calcium Hydride (CaH₂)
Do not use sodium metal. Distillation from CaH₂ is highly effective.[8][9]
Acetonitrile (MeCN)
Calcium Hydride (CaH₂)
Pre-drying with P₂O₅ followed by distillation from CaH₂ is also reported. Store over 3Å molecular sieves.
Dimethylformamide (DMF)
Calcium Hydride (CaH₂) / Barium Oxide (BaO)
Distillation must be performed under reduced pressure to avoid decomposition. Store over 4Å molecular sieves.
Toluene
Sodium/Benzophenone
A very non-hygroscopic solvent, but should still be dried for sensitive applications.
Note: Always consult safety guidelines before working with reactive drying agents like sodium metal or calcium hydride.
Q4: What is an "inert atmosphere," and how do I set one up?
A: An inert atmosphere is a reaction environment that excludes reactive gases from the air, primarily oxygen and water vapor.[10][11] This is typically achieved by replacing the air in the reaction vessel with a non-reactive gas, most commonly Argon or Nitrogen.[10] Maintaining this atmosphere is crucial for protecting moisture-sensitive reagents and intermediates throughout the experiment.[2]
The most common laboratory setups involve using either a Schlenk line or a gas-filled balloon .[12][13] The basic principle involves evacuating the air from the sealed, dry reaction flask and back-filling it with the inert gas. This "pump-thaw" or "purge" cycle is typically repeated three times to ensure the complete removal of atmospheric gases.[14]
For a detailed, step-by-step guide, please refer to Protocol 2: Setting up a Reaction Under an Inert Atmosphere .
Troubleshooting Guide: A Logic-Based Approach to Common Failures
When a moisture-sensitive reaction fails, a systematic approach is key to identifying the root cause.
Issue 1: My reaction resulted in low or no product yield.
Q: I've followed the procedure, but my TLC/LC-MS analysis shows only starting material, or very little product. What went wrong?
A: This is the most common failure mode and almost always points back to a breach in anhydrous or inert conditions. Use the following workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 2: My reaction is not reproducible.
Q: I achieved a good yield once, but subsequent attempts have failed or given poor results. Why?
A: Poor reproducibility is a classic symptom of inconsistent moisture exclusion. A seemingly minor detail, like the time a solvent bottle has been open or the humidity in the lab on a given day, can have a major impact.
Solution: Standardize your procedure with a checklist. Always use freshly dried solvents, rigorously dry your glassware every time, and employ a consistent inert atmosphere setup. Do not assume a solvent is dry just because it is from a recently opened commercial bottle.
Detailed Experimental Protocols
These protocols provide a foundation for conducting pyrazole alkylations under rigorously anhydrous conditions.
Protocol 1: Drying Tetrahydrofuran (THF) using a Sodium/Benzophenone Still
This protocol describes a classic method for obtaining ultra-dry THF, suitable for the most moisture-sensitive reactions.
Materials:
Pre-dried THF (commercial grade is sufficient as a starting point)
Sodium metal (chunks)
Benzophenone
Round-bottom flask, condenser, and receiving flask (all oven-dried)
Inert gas source (Argon or Nitrogen)
Procedure:
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and assembled while hot under a positive flow of inert gas.
Initial Setup: To a 2-neck round-bottom flask containing a stir bar, add pre-dried THF (filling to about 2/3 of the volume).
Addition of Drying Agents: Under a positive flow of argon, carefully add small chunks of sodium metal (approx. 1-2 g per liter of THF) and a small amount of benzophenone (approx. 0.5 g per liter).
Reflux: Heat the mixture to a gentle reflux. As the solvent dries, the solution will turn a deep blue or purple color. This indicates the formation of the benzophenone ketyl radical, which only forms under anhydrous and oxygen-free conditions. If the color fades, it indicates the presence of water or oxygen, and more sodium should be added carefully.
Distillation & Collection: Once a persistent deep blue/purple color is achieved, the THF is ready for collection. Distill the solvent directly into a pre-dried and inert-gas-flushed receiving flask (Schlenk flask).
Storage: The freshly distilled THF should be used immediately or stored over activated molecular sieves under an inert atmosphere.
Safety Note: Sodium metal reacts violently with water. Always handle with extreme care and have a Class D fire extinguisher available. Quench the still residue carefully with isopropanol, followed by methanol, then water, only after it has cooled completely.[2]
Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Nitrogen Balloon Technique)
This is a common and effective method for maintaining an inert atmosphere for many lab-scale reactions.[15][16]
Caption: Experimental workflow for setting up an inert atmosphere.
Procedure:
Glassware Preparation: Oven-dry or flame-dry a round-bottom flask containing a magnetic stir bar.[11][17] While still hot, cap the flask with a tight-fitting rubber septum and clamp it to a stand to cool under a stream of dry nitrogen or argon.
Inert Gas Source: Fill a balloon with nitrogen or argon and attach a needle.
Purging: Pierce the septum with the gas-filled balloon needle. To displace the air, also insert a second "exit" or "vent" needle.[15] Allow the inert gas to flush through the flask for 2-5 minutes.
Establish Positive Pressure: Remove the exit needle first. The balloon will now provide a slight positive pressure of inert gas to the flask, preventing air from entering.
Reagent Addition: Add anhydrous solvents and liquid reagents via clean, dry, gas-tight syringes.[16] Solid reagents should be added quickly by briefly removing the septum under a strong positive flow of inert gas ("purging the neck").
Reaction: The reaction can now proceed under the inert atmosphere provided by the balloon.
Protocol 3: General Procedure for a Moisture-Sensitive Pyrazole Alkylation
This protocol provides a starting point for the N-alkylation of a generic pyrazole with an alkyl halide using sodium hydride as the base.
Materials:
Pyrazole (1.0 eq)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
Alkyl Halide (e.g., Benzyl Bromide) (1.05 eq)
Anhydrous DMF (see Protocol 1 for drying)
Anhydrous Hexanes (for washing NaH)
Reaction setup under inert atmosphere (see Protocol 2)
Procedure:
Prepare NaH: In the reaction flask under an inert atmosphere, weigh the required amount of NaH dispersion. Wash the NaH three times with anhydrous hexanes (added via syringe) to remove the mineral oil, allowing the solid to settle and carefully removing the hexane supernatant with a syringe each time.
Add Solvent: Add anhydrous DMF via syringe to the washed NaH.
Add Pyrazole: Dissolve the pyrazole in a minimal amount of anhydrous DMF in a separate, dry flask under inert gas. Slowly add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath).
Deprotonation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
Add Alkylating Agent: Cool the mixture back to 0 °C. Add the alkylating agent dropwise via syringe.
Reaction Progress: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Once the reaction is complete, carefully quench the excess NaH by slowly adding isopropanol, followed by methanol, and then water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
References
BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.
Various Authors. (2024). Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]
BenchChem. (2025). Technical Support Center: Optimizing Pyrazole N-Alkylation. BenchChem.
Fiveable. (2025). Inert atmosphere Definition - Organic Chemistry II Key.... Fiveable. Available at: [Link]
BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. BenchChem.
Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes. Scribd. Available at: [Link]
YouTube. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. Available at: [Link]
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness Wiki. Available at: [Link]
Creative Safety Supply. (2025). Best Practices for Working with Chemical Reactions in the Lab. Available at: [Link]
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Available at: [Link]
YouTube. (2022). Inert Atmosphere. YouTube. Available at: [Link]
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. ResearchGate. Available at: [Link]
JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. JoVE. Available at: [Link]
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Available at: [Link]
BenchChem. (2025). Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride. BenchChem.
ACS Publications. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at: [Link]
BenchChem. (2025). Technical Support Center: Drying 1-Decanol for Moisture-Sensitive Reactions. BenchChem.
ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Available at: [Link]
PMC. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Available at: [Link]
Comparative 1H NMR Spectrum Analysis: 4-Chloro-1-isopropyl-1H-pyrazole vs. Structural Alternatives
As a critical building block in pharmaceutical and agrochemical development,[1] requires rigorous structural verification before downstream synthesis. For analytical chemists, 1H Nuclear Magnetic Resonance (NMR) spectros...
Author: BenchChem Technical Support Team. Date: March 2026
As a critical building block in pharmaceutical and agrochemical development,[1] requires rigorous structural verification before downstream synthesis. For analytical chemists, 1H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation. However, simply acquiring a spectrum is insufficient; one must understand the causality behind the chemical shifts and splitting patterns to differentiate the target compound from closely related structural isomers and impurities.
This guide objectively compares the 1H NMR performance and spectral profile of 4-Chloro-1-isopropyl-1H-pyrazole against its linear isomer (4-Chloro-1-propyl-1H-pyrazole) and evaluates its behavior across different deuterated solvent systems.
Structural Logic & Causality in 1H NMR
To build a self-validating analytical framework, we must first deconstruct the molecule into its two primary domains and understand why they produce specific NMR signals.
The N-Isopropyl Domain: Spin-Spin Coupling Causality
The N1 position of the pyrazole ring is substituted with an isopropyl group. According to the
rule of spin-spin coupling, the magnetic environment of adjacent protons dictates the splitting pattern:
The Methine Proton (-CH-): This single proton is adjacent to two equivalent methyl groups (containing a total of 6 protons). Therefore, it splits into a septet (
)[2]. Due to the electron-withdrawing nature of the adjacent pyrazole nitrogen, this signal is deshielded, typically appearing around 4.45 ppm .
The Methyl Protons (-CH3): The six equivalent protons of the two methyl groups are adjacent to a single methine proton. They split into a highly integrated doublet (
), appearing upfield around 1.48 ppm .
The Pyrazole Core: The Halogen Simplification Effect
In an unsubstituted pyrazole ring, the H-3, H-4, and H-5 protons form a complex spin system with typical
and coupling constants ranging from 1.9 to 2.5 Hz[3].
However, substituting the C4 position with a chlorine atom fundamentally alters the spin system. Chlorine is highly electronegative but NMR-silent in 1H experiments. By replacing the H-4 proton, the primary
coupling pathways are eliminated. Consequently, the remaining H-3 and H-5 protons only exhibit a very weak long-range coupling (typically 0.5–0.9 Hz)[3]. On standard 400 MHz instruments, this minimal coupling is often unresolved, resulting in the H-3 and H-5 signals appearing as two distinct, sharp singlets in the aromatic region.
Comparative Performance: Target vs. Isomeric Alternative
A common challenge in the synthesis of N-alkylated pyrazoles is the formation or presence of linear alkyl isomers. Differentiating 4-Chloro-1-isopropyl-1H-pyrazole from 4-Chloro-1-propyl-1H-pyrazole relies entirely on the aliphatic region of the spectrum.
As shown in Table 1 , the linear propyl group produces a triplet-sextet-triplet pattern, which is easily distinguished from the clean doublet-septet pattern of the isopropyl target. Quantitative integration is the self-validating key here: the target will show a 6H doublet, whereas the isomer will show a 3H triplet.
Table 1: Comparative 1H NMR Chemical Shifts (Acquired in CDCl3 at 400 MHz)
The choice of deuterated solvent significantly impacts the resolution of the pyrazole protons. While derivatives lack an N-H proton (thus preventing tautomeric signal broadening)[4], the highly polar nature of the pyrazole
-system remains sensitive to solvent environments[5].
If the H-3 and H-5 singlets overlap with aromatic impurities in CDCl3, switching to DMSO-d6 is a proven troubleshooting technique. DMSO is a strong hydrogen-bond acceptor and highly polar solvent. It interacts strongly with the electron-deficient C-H bonds of the pyrazole ring, causing a pronounced downfield shift (deshielding) of the aromatic protons, effectively separating them from non-polar impurities.
Table 2: Solvent Effects on Target Compound Chemical Shifts
Proton
Shift in CDCl3 (ppm)
Shift in DMSO-d6 (ppm)
(Solvent Shift Effect)
Isopropyl -CH3
1.48
1.42
-0.06 (Slight shielding)
Isopropyl -CH-
4.45
4.58
+0.13 (Deshielding)
Pyrazole H-5
7.38
7.65
+0.27 (Strong deshielding)
Pyrazole H-3
7.45
8.05
+0.60 (Strong deshielding)
Standardized Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. The inclusion of a specific relaxation delay (
) ensures that the integration of the 6H methyl doublet is quantitatively accurate relative to the 1H aromatic singlets.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 5–10 mg of the 4-Chloro-1-isopropyl-1H-pyrazole sample[3].
Solvent Addition: Dissolve the sample in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS as an internal standard) inside a clean, dry 5 mm NMR tube. Ensure complete dissolution to prevent magnetic susceptibility artifacts.
Instrument Calibration: Insert the tube into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium frequency of the solvent, and perform automated gradient shimming (Z1-Z5) to ensure sharp, symmetrical peak shapes.
Acquisition Parameters:
Pulse Program: zg30 (30-degree flip angle)
Number of Scans (ns): 16
Relaxation Delay (d1): 2.0 seconds (Critical for full longitudinal relaxation of the isolated pyrazole protons).
Spectral Processing: Apply a Fourier Transform (FT). Manually perform zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure the integral traces are perfectly flat, validating the 6:1:1:1 proton ratio.
Visual Workflows
Below are the logical architectures governing the experimental acquisition and the spin-spin coupling causality.
Fig 1. Self-validating workflow for quantitative 1H NMR acquisition and processing.
Fig 2. Spin-spin coupling logic dictating the N-isopropyl splitting pattern.
References
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles
National Center for Biotechnology Information (PMC)[Link][6]
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles
New Journal of Chemistry (RSC Publishing)[Link][5]
Comparative Guide: 13C NMR Characterization of 4-Chloro-1-isopropyl-1H-pyrazole vs. Alternative Pyrazoles
Executive Summary & Scope 4-Chloro-1-isopropyl-1H-pyrazole is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of agrochemicals and pharmaceutical agents, including the devel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scope
4-Chloro-1-isopropyl-1H-pyrazole is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of agrochemicals and pharmaceutical agents, including the development of 1[1]. To ensure high product purity and prevent the progression of positional isomers in drug development pipelines, rigorous structural validation via 13C Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.
This guide objectively compares the characteristic 13C NMR performance of 4-chloro-1-isopropyl-1H-pyrazole against standard structural alternatives (such as 1-isopropyl-1H-pyrazole and 4-chloro-1-methylpyrazole). It provides researchers with a causal understanding of chemical shifts and a self-validating experimental protocol for accurate spectral acquisition.
Mechanistic Insights: Causality Behind Chemical Shifts
The 13C NMR spectrum of 4-chloro-1-isopropyl-1H-pyrazole is strictly dictated by the electronic push-pull dynamics of its substituents. Understanding these underlying mechanisms prevents the misassignment of critical quaternary carbons during structural elucidation:
The C4 Halogenation Effect: In an unsubstituted pyrazole ring, the C4 carbon is the most electron-rich, typically resonating upfield around 104–105 ppm. The introduction of a chlorine atom at C4 exerts a strong inductive electron-withdrawing effect (
), which deshields the local nucleus. This causes the C4 resonance to shift significantly downfield to approximately 110 ppm, a hallmark of 2[2].
The N1-Isopropyl Influence: The N1-isopropyl group introduces an inductive electron-donating effect (
). This subtly shields the adjacent C5 carbon, pushing its resonance slightly upfield compared to N-unsubstituted or 3[3].
Quaternary Carbon Intensity (Diagnostic Feature): Because the C4 carbon lacks attached protons, it does not benefit from the Nuclear Overhauser Effect (NOE) during standard proton-decoupled 13C acquisition. Consequently, its peak intensity is inherently lower than the C3 and C5 methine carbons.
Comparative 13C NMR Data Analysis
To benchmark the compound's spectral performance, Table 1 compares the characteristic chemical shifts of 4-chloro-1-isopropyl-1H-pyrazole with its non-chlorinated and N-methylated alternatives.
Table 1: Comparative 13C NMR Chemical Shifts (in CDCl3 at 298 K)
Carbon Position
4-Chloro-1-isopropyl-1H-pyrazole (ppm)
1-Isopropyl-1H-pyrazole (ppm)
4-Chloro-1-methylpyrazole (ppm)
Causal Driver for Shift Difference
C3
~137.5
138.9
139.5
Mild deshielding from adjacent N2.
C4 (C-Cl / C-H)
~110.2
104.5
113.0
effect of Chlorine causes downfield shift.
C5
~126.8
128.4
130.4
effect of N-alkyl groups (Isopropyl > Methyl).
N-CH (Aliphatic)
~54.2
50.8
-
Deshielded by direct attachment to N1.
N-CH3 (Aliphatic)
-
-
38.5
Standard N-methyl resonance.
CH3 (Isopropyl)
~22.5
23.4
-
Shielded terminal methyl groups.
(Note: Data synthesized from parent scaffold benchmarks[3][4]. Shifts are referenced to the CDCl3 solvent peak at 77.16 ppm[5].)
To ensure high-fidelity data capture—especially for the low-intensity quaternary C4 carbon—the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system; if the solvent residual peaks do not align perfectly in Step 4, the subsequent analyte assignments are deemed invalid.
Step 1: Sample Preparation
Weigh 40–50 mg of the pyrazole compound. Causality: High concentration is required because 13C has a low natural abundance (~1.1%), and the quaternary C4 carbon requires a dense sample to rise above baseline noise.
Dissolve the sample in 0.6 mL of high-purity containing 0.03% v/v Tetramethylsilane (TMS).
Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulate matter is suspended.
Step 2: Instrument Tuning and Shimming
Insert the sample into a 400 MHz NMR spectrometer (yielding a 100 MHz 13C operating frequency)[5].
Lock the spectrometer to the deuterium (2H) frequency of the CDCl3 solvent.
Perform gradient shimming (Z1, Z2, Z3) until the lock level is maximized to ensure a homogenous magnetic field.
Step 3: Acquisition Parameters
Select a standard proton-decoupled 13C pulse sequence (e.g., zgpg30).
Critical Setting: Set the relaxation delay (D1) to a minimum of 2.0 seconds. Causality: The quaternary C4-Cl carbon has a significantly longer
relaxation time than protonated carbons. A short D1 will result in the C4 peak disappearing into the noise.
Acquire a minimum of 1024 scans to achieve an optimal signal-to-noise (S/N) ratio.
Step 4: Data Processing and Validation
Apply a Line Broadening (LB) factor of 1.0 Hz to the Free Induction Decay (FID) prior to Fourier Transformation (FT) to smooth out baseline artifacts.
Perform manual phase correction (zero and first order) and baseline correction.
Validation Check: Calibrate the spectrum by setting the central peak of the5[5].
Workflow Visualization
Fig 1: Step-by-step self-validating 13C NMR acquisition workflow for pyrazoles.
References
Title: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors
Source: Tandfonline
URL
Comparative IR Spectroscopy Guide: 4-Chloro-1-isopropyl-1H-pyrazole
CAS: 1205921-77-2 | Molecular Formula: C6H9ClN2[1][2] Executive Summary & Application Context 4-Chloro-1-isopropyl-1H-pyrazole is a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds, pa...
4-Chloro-1-isopropyl-1H-pyrazole is a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds, particularly for protein kinase inhibitors and fungicides. In drug development, ensuring the regioisomeric purity of the N-alkylation and the completeness of the C4-chlorination is paramount.
This guide provides a technical comparison of the infrared (IR) spectral signature of 4-Chloro-1-isopropyl-1H-pyrazole against its critical precursors and potential impurities. Unlike generic databases, this analysis focuses on differential diagnostics —how to use IR to quantitatively validate the success of your synthesis and rule out common contaminants like 4-chloro-1H-pyrazole (starting material) or non-chlorinated side products.
Structural Analysis & Spectral Prediction
To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally active domains. This causality-based approach ensures you are not just matching patterns, but understanding the molecular physics.
Domain A: The Pyrazole Core (Aromatic Heterocycle)
Mechanism: The 5-membered nitrogen ring exhibits characteristic "breathing" modes.
Signal: Expect skeletal vibrations (C=N and C=C stretches) in the 1500–1600 cm⁻¹ region.
Differentiation: The substitution pattern (1,4-disubstituted) breaks the symmetry, often intensifying these bands compared to unsubstituted pyrazole.
Domain B: The Isopropyl Group (N-Alkyl Substituent)
Mechanism: The isopropyl moiety (
) introduces a distinct "gem-dimethyl" vibration.
Signal: The Gem-Dimethyl Doublet . This is the most reliable diagnostic marker for the N-alkylation. Look for a split peak (doublet) due to symmetric and asymmetric methyl deformations around 1360–1390 cm⁻¹ .
Mechanism: The heavy mass of the chlorine atom lowers the stretching frequency of the C-Cl bond.
Signal: A strong, often broad band in the fingerprint region, typically 600–800 cm⁻¹ .
Comparative Spectral Data: Target vs. Alternatives
The following table synthesizes experimental data from analogous pyrazole derivatives and standard group frequency analysis. Use this for peak assignment and impurity profiling.
Spectral Region
Vibrational Mode
Target Product (4-Chloro-1-isopropyl-1H-pyrazole)
Precursor (4-Chloro-1H-pyrazole)
Impurity/Analog (1-Isopropyl-1H-pyrazole)
3100–3500 cm⁻¹
N-H / O-H Stretch
ABSENT (Critical Quality Attribute)
Strong, Broad (3100–3400 cm⁻¹)
Absent
3000–3100 cm⁻¹
C-H Stretch (Aromatic)
Weak (~3120 cm⁻¹)
Weak
Weak
2800–3000 cm⁻¹
C-H Stretch (Aliphatic)
Strong (2980, 2930 cm⁻¹)
Absent (No alkyl group)
Strong
1500–1600 cm⁻¹
Ring C=N / C=C
Medium-Strong (~1540, 1480 cm⁻¹)
Medium
Medium
1360–1390 cm⁻¹
Gem-Dimethyl (iPr)
Diagnostic Doublet (~1385 & 1365 cm⁻¹)
Absent
Diagnostic Doublet
1000–1300 cm⁻¹
C-N Stretch
Strong (~1280–1300 cm⁻¹)
Medium
Strong
600–800 cm⁻¹
C-Cl Stretch
Strong (650–750 cm⁻¹)
Strong
ABSENT
Technical Insight: The most common synthesis failure is incomplete alkylation. If you see any broadening above 3200 cm⁻¹, your sample contains unreacted 4-chloropyrazole.
Diagnostic Logic Pathways (Visualization)
Figure 1: Spectral Interpretation Decision Tree
Caption: A logic flow for validating 4-Chloro-1-isopropyl-1H-pyrazole purity using FTIR peak checking.
To ensure reproducibility and minimize artifacts, follow this specific Attenuated Total Reflectance (ATR) protocol.
Materials
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
Solvent: Isopropanol (HPLC Grade) for cleaning (Avoid Acetone; it has a carbonyl peak ~1715 cm⁻¹ that can confuse analysis if residue remains).
Reference: Background air scan (freshly collected).
Step-by-Step Methodology
Crystal Preparation: Clean the ATR crystal with isopropanol. Verify cleanliness by running a "preview" scan. The baseline must be flat with <0.5% noise.
Background Collection: Collect 16 scans of the ambient air. Reason: Removes atmospheric CO₂ (2350 cm⁻¹) and H₂O artifacts.
Sample Loading:
If Liquid/Oil: Place 1 drop (approx. 10 µL) directly on the crystal center.
If Solid: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the force gauge reads optimal (usually 80–100 clicks). Reason: High pressure ensures intimate contact, critical for accurate intensity ratios of the C-Cl bands.
Acquisition:
Resolution: 4 cm⁻¹
Scans: 32 (Signal-to-noise ratio optimization)
Range: 4000–600 cm⁻¹
Post-Processing: Apply "Atmospheric Correction" to remove residual water vapor lines. Do not apply "Smooth" filters aggressively, as this can merge the diagnostic isopropyl doublet.
Troubleshooting & Common Pitfalls
Observation
Root Cause
Corrective Action
Broad hump at 3400 cm⁻¹
Wet sample (H₂O) or Precursor (N-H)
Dry sample in desiccator. If peak persists, re-purify to remove 4-chloropyrazole.
Weak C-H aliphatic peaks
Poor crystal contact
Increase anvil pressure (for solids).
Split peaks at 2350 cm⁻¹
Background shift (CO₂)
Collect a new background immediately before the sample.
Missing 1380 cm⁻¹ doublet
Low resolution or smoothing
Set resolution to 2 cm⁻¹ or 4 cm⁻¹; disable smoothing algorithms.
References
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for C-Cl and Pyrazole ring assignments).
NIST Mass Spectrometry Data Center. 1H-Pyrazole IR Spectrum. National Institute of Standards and Technology.[1] Link
Lyalin, B. V., et al. (2008).[2] "Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles." Russian Journal of Electrochemistry, 44(12), 1320-1326.[2] Link
Allmpus Laboratories. Product Data: 4-Chloro-1-isopropyl-1H-pyrazole (CAS 1205921-77-2).[3] Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard for Isopropyl doublet analysis).
Publish Comparison Guide: Structural Validation of 4-Chloro-1-isopropyl-1H-pyrazole
The following guide details the structural validation of 4-Chloro-1-isopropyl-1H-pyrazole , focusing on distinguishing it from potential regioisomers (3-chloro or 5-chloro analogs) and structural isomers. Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the structural validation of 4-Chloro-1-isopropyl-1H-pyrazole , focusing on distinguishing it from potential regioisomers (3-chloro or 5-chloro analogs) and structural isomers.
Executive Summary & Chemical Context
In the development of pyrazole-based pharmacophores, the 4-Chloro-1-isopropyl-1H-pyrazole motif is a critical building block. While the alkylation of the symmetric parent 4-chloro-1H-pyrazole theoretically yields a single N-alkylated product, practical synthesis often introduces ambiguity.
The Validation Challenge:
If the synthesis involves cyclization (e.g., hydrazine + 2-chloro-1,3-dicarbonyl equivalents) or if the starting material quality is compromised, C-positional regioisomers (3-chloro or 5-chloro) can contaminate the batch. Furthermore, confirming the N-alkylation site relative to the ring protons is essential for establishing Structure-Activity Relationships (SAR).
This guide provides a self-validating analytical workflow to unambiguously distinguish the target 4-chloro isomer from its 3-chloro and 5-chloro regioisomers using NMR spectroscopy.
Structural Analysis of Regioisomers
The primary challenge is not N1 vs. N2 isomerism (which are identical in the 4-chloro parent due to symmetry), but distinguishing the chlorine position and confirming the N-alkyl placement.
Feature
Target: 4-Chloro
Isomer A: 3-Chloro
Isomer B: 5-Chloro
Structure
Cl at C4; H at C3, C5
Cl at C3; H at C4, C5
Cl at C5; H at C3, C4
Proton Pattern
Isolated spin systems (H3 & H5)
Vicinal spin system (H4-H5)
Vicinal spin system (H3-H4)
Coupling ()
Hz (Singlets)
Hz (Doublets)
Hz (Doublets)
NOE Signal
iPr-CH H5 (Strong)
iPr-CH H5 (Strong)
iPr-CH H4 (Weak/None)
Analytical Strategy & Protocols
Phase 1: 1H NMR Screening (The "Coupling" Test)
The most rapid differentiation method relies on spin-spin coupling constants.
Protocol:
Dissolve 5-10 mg of sample in DMSO-d6 or CDCl3 .
Expert Insight: DMSO-d6 is preferred to prevent peak overlap with water and to sharpen exchangeable protons if any precursors remain.
Acquire a standard 1H spectrum (minimum 8 scans).
Analyze the Aromatic Region (7.0 - 8.5 ppm):
Target (4-Cl): Look for two distinct singlets . While they may appear as broad singlets due to small cross-ring coupling (
), they will not show the clear splitting of vicinal protons.
Regioisomers (3-Cl / 5-Cl): Look for two doublets with a coupling constant (
) of 2.0 – 3.0 Hz . This vicinal coupling is characteristic of adjacent protons on the pyrazole ring.
Phase 2: 1D NOESY / 2D NOESY (The "Proximity" Test)
To definitively assign the H3 and H5 protons and confirm the N-alkylation site, Nuclear Overhauser Effect (NOE) spectroscopy is required.
Causality: The isopropyl methine proton (CH) is spatially close to the proton at position 5 (H5) but distant from the proton at position 3 (H3).
Protocol:
Select the Irradiation Target: Identify the isopropyl methine multiplet (septet, typically ~4.5 ppm).
Run 1D NOESY: Irradiate the methine signal with a mixing time of 500 ms.
Interpretation:
Positive Result (Target): You must observe a strong NOE enhancement at one of the aromatic singlets. This singlet is assigned as H5 . The other singlet (H3) should show negligible enhancement.
Negative Result (5-Chloro Isomer): If the Cl is at position 5, the N-isopropyl group is adjacent to the Chlorine, not a proton. You will see no strong aromatic NOE enhancement (or a very weak one to H4).
Phase 3: 13C NMR & HSQC (Carbon Fingerprinting)
Validate the carbon backbone.
C4-Cl Shift: The carbon attached to Chlorine (C4) typically resonates upfield relative to unsubstituted carbons, often around 105-110 ppm .
C3/C5 Shifts: In the 4-chloro derivative, C3 and C5 are methine carbons (CH). Use HSQC to confirm both aromatic protons are attached to carbons in the 125-140 ppm range.
Data Comparison Table
The following table summarizes the expected spectral signatures for the target versus its primary regioisomers.
Parameter
4-Chloro-1-isopropyl-1H-pyrazole (Target)
3-Chloro-1-isopropyl-1H-pyrazole
5-Chloro-1-isopropyl-1H-pyrazole
1H Multiplicity
Two Singlets (s)
Two Doublets (d)
Two Doublets (d)
Coupling Constant
Hz
Hz
Hz
H5 Chemical Shift
~7.4 - 7.6 ppm (Deshielded)
~7.5 ppm
N/A (Substituted)
H3 Chemical Shift
~7.3 - 7.5 ppm
N/A (Substituted)
~7.4 ppm
NOE Correlation
iPr-CH H5
iPr-CH H5
iPr-CH Cl (No H signal)
13C C4 Shift
~108 ppm (C-Cl)
~105 ppm (C-H)
~105 ppm (C-H)
Note: Chemical shifts are approximate and solvent-dependent (CDCl3).
Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for validating the structure, utilizing the Graphviz DOT language for precision.
Caption: Logical workflow for distinguishing 4-chloro regioisomers using coupling constants and NOE topology.
Detailed Experimental Protocol
Protocol A: 1D Selective NOESY
Purpose: To distinguish H5 (proximal to isopropyl) from H3 (distal).
Sample Prep: Dissolve ~10 mg sample in 0.6 mL DMSO-d6. Ensure the solution is clear and free of paramagnetic impurities (filter if necessary).
Pulse Sequence: Use selnogp (Bruker) or equivalent selective gradient NOESY.
Parameters:
O1 (Transmitter Offset): Set exactly on the center of the isopropyl methine septet (approx 4.5 ppm).
Mixing Time (d8): 500 ms (optimal for small molecules to observe positive NOE).
Verify that both aromatic proton singlets correlate to Carbon signals (CH).
If one proton correlates to a Carbon, but the other "proton" peak has no HSQC correlation, check if it is an NH impurity or solvent peak.
Confirm the absence of a proton attached to the C-Cl carbon (which should be silent in HSQC).
References
Alkorta, I., et al. "Tautomerism in Pyrazoles." Journal of Chemical Information and Modeling. (Discusses the symmetry and tautomerism of parent pyrazoles).
Claramunt, R. M., et al. "13C and 15N NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry.
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. (Authoritative text on NOESY and coupling analysis).
Reich, H. J. "NMR Data for Pyrazoles." University of Wisconsin-Madison Chemistry.
Validation
A Comparative Guide to the Elemental Analysis of C₆H₉ClN₂
This guide provides an in-depth technical comparison and reference data for the elemental analysis of the chemical formula C₆H₉ClN₂. Designed for researchers, scientists, and drug development professionals, this document...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison and reference data for the elemental analysis of the chemical formula C₆H₉ClN₂. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a self-validating approach to compositional analysis. The data and protocols herein are foundational for verifying the molecular formula of novel compounds, a critical step in chemical synthesis and pharmaceutical quality control.
The Theoretical Benchmark: Establishing the Ground Truth
Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This calculation serves as the absolute benchmark against which all experimental results are compared. For C₆H₉ClN₂, the composition is derived from the atomic weights of its constituent elements (C, H, Cl, N).
The molecular weight of C₆H₉ClN₂ is calculated as follows:
(6 x 12.011) + (9 x 1.008) + (1 x 35.453) + (2 x 14.007) = 144.605 g/mol
Based on this, the theoretical weight percentages of each element are established.
Table 1: Theoretical Elemental Composition of C₆H₉ClN₂
Element
Symbol
Atomic Weight ( g/mol )
Atoms in Formula
Total Mass ( g/mol )
Theoretical Percentage (%)
Carbon
C
12.011
6
72.066
49.84
Hydrogen
H
1.008
9
9.072
6.27
Chlorine
Cl
35.453
1
35.453
24.52
Nitrogen
N
14.007
2
28.014
19.37
Total
144.605
100.00
This table represents the ideal, error-free composition. Any experimentally derived data must converge on these values to be considered valid.
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is paramount for achieving accurate results. While various methods exist for elemental determination, combustion analysis remains the gold standard for organic compounds due to its high precision and reliability.[1]
Combustion Analysis (for C, H, N): This technique is the cornerstone of organic elemental analysis.[2][3] The process involves the complete, high-temperature combustion of a sample in an oxygen-rich environment.[1][2] The resulting gaseous products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by detectors, such as thermal conductivity detectors (TCD).[2] The instrument's software then back-calculates the percentage of C, H, and N in the original sample.
Halogen Analysis (for Cl): The determination of chlorine requires a specialized approach. After combustion, the resulting acidic gas (HCl) is captured in an aqueous solution. The quantity of chloride ions is then determined, typically via potentiometric titration with a silver nitrate (AgNO₃) standard. This classic and robust method provides excellent accuracy for halogen quantification.
Spectroscopic Methods (ICP-OES/ICP-MS): Techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are exceptionally sensitive and are the methods of choice for determining trace elemental impurities, as mandated by USP chapters <232> and <233>.[4][5][6][7][8] However, for determining the bulk composition of primary elements like C, H, N, and Cl in a purified organic compound, they are less common and not as direct as combustion analysis.
A Self-Validating Experimental Workflow
To ensure trustworthiness, the entire experimental process must be a self-validating system. This involves meticulous sample preparation, precise instrument calibration, and adherence to established acceptance criteria. The following workflow is designed to achieve this.
Caption: Workflow for Validated Elemental Analysis of C₆H₉ClN₂.
Sample Preparation (Crucial for Accuracy):
Ensure the sample is of the highest possible purity. Impurities such as residual solvents or inorganic salts will significantly skew results.[9] Purity should be preliminarily confirmed with techniques like NMR or LC-MS.
The sample must be thoroughly dried to remove any water, which would artificially inflate hydrogen and oxygen percentages.
A minimum of 5 mg of a homogenous, finely powdered solid is required to ensure the analyzed portion is representative of the bulk material.[9]
Instrument Calibration:
Before analysis, the elemental analyzer must be calibrated. This is achieved by analyzing certified organic analytical standards with known elemental compositions.
The instrument response is plotted against the known concentrations to create a calibration curve. The instrument is considered calibrated when standards are measured to within a tight tolerance (e.g., ±0.3% absolute deviation).[9]
Sample Analysis:
Using a microbalance, accurately weigh approximately 2-3 mg of the prepared C₆H₉ClN₂ sample into a tin capsule.[10]
Seal the capsule and place it into the instrument's autosampler.
Initiate the analysis sequence. The sample undergoes dynamic flash combustion, and the resulting gases are measured.
For robust data, each sample should be analyzed in duplicate or triplicate to ensure reproducibility.[9]
Data Interpretation: The Acceptance Criterion
The final step is to compare the experimental data against the theoretical values from Table 1. For publication in most peer-reviewed chemistry journals and for internal validation, the accepted tolerance is an absolute deviation of no more than ±0.4% for each element.[11][12][13]
Table 2: Comparison Template for C₆H₉ClN₂ Analysis
Element
Theoretical %
Experimental Run 1 (%)
Deviation (%)
Experimental Run 2 (%)
Deviation (%)
Status (Pass/Fail)
C
49.84
H
6.27
Cl
24.52
N
19.37
Causality of Deviations: If experimental values fall outside the ±0.4% window, it is a strong indicator of an issue.[12]
High Hydrogen: Often indicates the presence of residual water or solvent.
Low Carbon/Nitrogen: May suggest the presence of inorganic impurities (e.g., salts) that do not combust.
Inconsistent Results: Points to a non-homogenous sample or instrumental issues.
By systematically following this guide, researchers can confidently determine the elemental composition of C₆H₉ClN₂ and other novel compounds, ensuring the integrity and validity of their scientific findings.
References
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . AZoM. [Link]
Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan . SGS. [Link]
Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES . Agilent. [Link]
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q . International Journal of Chemical & Pharmaceutical Analysis. [Link]
Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES . Shimadzu. [Link]
An International Study Evaluating Elemental Analysis . ACS Publications. [Link]
The Problems Associated With Elemental Analysis . AZoM. [Link]
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> . Spectroscopy Online. [Link]
Summary of CHNS Elemental Analysis Common Problems . The University of British Columbia. [Link]
(PDF) An International Study Evaluating Elemental Analysis . ResearchGate. [Link]
ELEMENTAL ANALYSIS - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS) . EOLSS. [Link]
Basic principles and tests of organic element analysis . Universal Lab. [Link]
An International Study Evaluating Elemental Analysis . ACS Central Science. [Link]
CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels . MDPI. [Link]
Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula . The Chemical Educator. [Link]
Chemical (Elemental) Analysis . Fritz Haber Institute. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Proper Disposal and Handling of 4-Chloro-1-isopropyl-1H-pyrazole
Executive Safety Assessment
4-Chloro-1-isopropyl-1H-pyrazole (CAS: 1205921-77-2 / Analogous derivatives) is a halogenated heterocyclic compound used primarily as an intermediate in pharmaceutical synthesis. Due to the presence of the chlorine atom and the pyrazole ring, this compound must be managed as Halogenated Organic Waste .
Immediate Action Required:
Waste Stream:Halogenated Organic (Do not mix with non-halogenated solvents or aqueous waste).
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Critical Safety Profile & Hazard Logic
The following decision logic outlines the safety protocols based on the structural properties of pyrazole derivatives. Treat this compound with the rigor of a Category 3 Acute Toxin due to the biological activity of similar analogs (e.g., 4-isopropyl-1H-pyrazole hydrochloride).
Figure 1: Safety and Classification Logic Flow.[1]
Waste Characterization & Physical Properties
Accurate characterization prevents dangerous incompatibility reactions in waste drums.[2]
Parameter
Specification
Operational Implication
Physical State
Low-melting solid or viscous oil
Use wide-mouth HDPE jars for solids; do not pour viscous oils into narrow-neck solvent carboys to prevent clogging.
Chemical Class
Halogenated Heterocycle
MUST be incinerated. Cannot be treated via biological wastewater systems.
Flammability
Combustible (Flash Point > 60°C est.)
Compatible with "Flammable" waste streams if halogenated content is noted.
Incompatibilities
Strong Oxidizers, Strong Acids
Segregate from nitric acid, perchlorates, and peroxides to prevent exothermic decomposition.
RCRA Status (US)
Non-listed (Characteristic)
Likely D001 (Ignitable) or not regulated if solid, but always manage as hazardous chemical waste.
Step-by-Step Disposal Protocol
Phase 1: Segregation & Preparation
Isolate the Waste: Do not mix with general trash or non-halogenated solvents (e.g., pure acetone/ethanol) unless the entire mixture is destined for halogenated disposal.
Solvent Dissolution (Optional): If the compound is a sticky oil or residue in a flask, dissolve it in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate . This facilitates transfer to the liquid waste stream.
Note: If dissolved in DCM, the waste is automatically Halogenated .
Phase 2: Containerization
Solid Waste: Use a clear, wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid.
Liquid Waste: Use a dedicated "Halogenated Waste" carboy (typically yellow-labeled in many institutions).
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.
Phase 3: Labeling
Every container must be labeled before waste is added. Use the following template:
HAZARDOUS WASTE
Chemical Name: 4-Chloro-1-isopropyl-1H-pyrazole (Solution/Solid)